molecular formula C27H26N6O B12372863 (S,S)-CPI-1612

(S,S)-CPI-1612

货号: B12372863
分子量: 450.5 g/mol
InChI 键: SEDFZSHSBUXKAC-BCHFMIIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide is a potent and structurally distinct anaplastic lymphoma kinase (ALK) inhibitor developed to overcome resistance mutations that arise following treatment with earlier-generation ALK-targeted therapies. Its primary research value lies in the investigation of resistant forms of non-small cell lung cancer (NSCLC) and other ALK-driven malignancies. This compound exhibits high selectivity for ALK, including the prevalent gatekeeper mutation L1196M, by efficiently binding to the ATP-binding site of the kinase (Zhou et al., Journal of Medicinal Chemistry, 2013) . It demonstrates robust efficacy in preclinical models, suppressing the growth of tumors harboring these challenging resistance mutations. As a key research tool, it is instrumental in elucidating the mechanisms of drug resistance, validating new ALK-dependent oncogenic pathways, and exploring combination therapy strategies to improve long-term outcomes in precision oncology.

属性

分子式

C27H26N6O

分子量

450.5 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide

InChI

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m1/s1

InChI 键

SEDFZSHSBUXKAC-BCHFMIIMSA-N

手性 SMILES

C[C@H](CN[C@@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N

规范 SMILES

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N

产品来源

United States

Foundational & Exploratory

The Discovery and Synthesis of (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators implicated in a variety of diseases, most notably cancer. The dysregulation of EP300/CBP activity can lead to aberrant gene expression programs that drive tumor growth and survival. CPI-1612 was developed through a lead optimization program to improve upon earlier classes of EP300/CBP inhibitors, exhibiting enhanced potency, solubility, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of EP300/CBP in Disease

The enzymes EP300 (also known as p300) and CBP are master regulators of gene expression. They function as histone acetyltransferases, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification, known as histone acetylation, generally leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.

Beyond histones, EP300 and CBP can also acetylate a wide array of non-histone proteins, further modulating their function and impacting diverse cellular processes.[1] Given their central role in gene regulation, it is not surprising that the dysregulation of EP300/CBP activity is associated with numerous human pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] In many cancers, the aberrant activity of these enzymes contributes to the maintenance of an oncogenic transcriptional program. Therefore, the development of small molecule inhibitors targeting the HAT activity of EP300/CBP represents a promising therapeutic strategy.

Discovery of this compound: A Lead Optimization Program

The discovery of this compound was the result of a focused lead optimization effort starting from an initial lead compound. The goal was to develop an inhibitor with improved potency, selectivity, and oral bioavailability suitable for clinical investigation. The medicinal chemistry campaign led to the identification of CPI-1612, which features a distinct aminopyridine scaffold.[2][4] This structural modification resulted in significant improvements in potency, solubility, and pharmacokinetic parameters compared to the initial lead compounds.[2][3][4]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While the full detailed synthesis can be found in the supplementary information of the primary publication, a general overview is provided here. The synthesis of the precursor, compound 3, involves a multi-step reaction sequence.[5] The development from this lead compound to CPI-1612 involved the strategic replacement of the indole (B1671886) scaffold with an aminopyridine core to enhance the molecule's properties.[2][4]

For detailed, step-by-step synthetic protocols, please refer to the supporting information of the primary publication: Wilson, J. E., et al. (2020). Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Medicinal Chemistry Letters, 11(6), 1324–1329. [6]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the HAT activity of both EP300 and CBP. It demonstrates low nanomolar to sub-nanomolar inhibitory concentrations in biochemical assays.[7][8] The compound acts as an acetyl-CoA competitive inhibitor, binding to the active site of the enzyme and preventing the transfer of the acetyl group to its substrate.[9]

The inhibition of EP300/CBP HAT activity by CPI-1612 leads to a downstream reduction in histone acetylation, particularly at key sites like H3K27.[4][7] This modulation of the epigenetic landscape results in the suppression of specific gene expression programs that are critical for the proliferation and survival of certain cancer cells.

Signaling Pathway

The following diagram illustrates the mechanism of action of CPI-1612 in the context of EP300/CBP signaling.

EP300_CBP_Signaling cluster_nucleus Nucleus Transcription Factors Transcription Factors EP300/CBP EP300/CBP Transcription Factors->EP300/CBP Histone Tails Histone Tails EP300/CBP->Histone Tails Acetylation Acetylated Histones Acetylated Histones Histone Tails->Acetylated Histones Acetyl-CoA Acetyl-CoA Acetyl-CoA->EP300/CBP Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Activation CPI-1612 CPI-1612 CPI-1612->EP300/CBP Inhibition

Caption: Mechanism of EP300/CBP inhibition by CPI-1612.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of CPI-1612

AssayTargetIC50 (nM)
Biochemical HAT AssayEP3008.0[7]
Biochemical HAT AssayFull-length EP300<0.5[8]
Biochemical HAT AssayFull-length CBP2.9[8]
Cellular H3K18Ac MSD Assay-14[8]
JEKO-1 Cell Proliferation-<7.9[8]

Table 2: Pharmacokinetic Properties of CPI-1612 in Preclinical Species

SpeciesDose (mg/kg)RouteT1/2 (h)F (%)
Mouse1 (IV), 5 (PO)IV, PO0.9879[4]
Rat1 (IV), 5 (PO)IV, PO1.29[4]
Dog0.5 (IV), 1 (PO)IV, PO5.571[4]

Table 3: In Vivo Efficacy of CPI-1612

Xenograft ModelDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
JEKO-1 Mantle Cell Lymphoma0.5PO, BID67[8]
MCF7 Breast CancerNot SpecifiedPO, BIDDose-dependent[9]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against EP300/CBP.

Objective: To determine the IC50 value of a test compound for the inhibition of EP300 or CBP HAT activity.

Materials:

  • Recombinant human EP300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compound (e.g., CPI-1612) dissolved in DMSO

  • P-81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone peptide substrate.

  • Inhibitor Incubation: Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Add [³H]-Acetyl-CoA to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P-81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-Acetyl-CoA.

  • Quantification: Place the dried filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: HAT Inhibition Assay

HAT_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, [3H]Acetyl-CoA) C Combine Enzyme, Substrate, and CPI-1612 in Plate A->C B Prepare Serial Dilutions of CPI-1612 B->C D Pre-incubate C->D E Add [3H]Acetyl-CoA to Initiate Reaction D->E F Incubate at 30°C E->F G Spot Reaction on P-81 Filter Paper F->G H Wash Filter Paper G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the in vitro HAT inhibition assay.

Cellular Histone Acetylation Assay

This assay measures the effect of a compound on histone acetylation levels within cells.

Objective: To determine the EC50 value of a test compound for the reduction of a specific histone acetylation mark (e.g., H3K27ac) in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., JEKO-1)

  • Cell culture medium and supplements

  • Test compound (e.g., CPI-1612)

  • Lysis buffer

  • Antibodies specific for the histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3)

  • Secondary antibodies conjugated to a detectable label (e.g., HRP)

  • Western blot or ELISA reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins, including histones.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection (Western Blot): a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with the primary antibody against the specific histone acetylation mark and the loading control antibody. c. Incubate with the appropriate secondary antibody. d. Detect the signal using a suitable substrate and imaging system.

  • Detection (ELISA): a. Coat a 96-well plate with a capture antibody for total histone H3. b. Add the cell lysates to the wells. c. Add a detection antibody for the specific histone acetylation mark. d. Add a labeled secondary antibody and a substrate for signal development. e. Read the absorbance or fluorescence.

  • Data Analysis: Quantify the signal for the acetylated histone mark and normalize it to the loading control. Calculate the percent reduction in acetylation and determine the EC50 value.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a test compound in a cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., JEKO-1 or MCF7)

  • Matrigel (optional)

  • Test compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle according to the desired dosing schedule (e.g., once or twice daily by oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the percent tumor growth inhibition.

Conclusion

This compound is a potent and selective inhibitor of the EP300/CBP histone acetyltransferases with excellent oral bioavailability. Its discovery represents a significant advancement in the development of epigenetic modulators for the treatment of cancer and other diseases. The data presented in this technical guide highlight the promising preclinical profile of CPI-1612 and provide a foundation for its further investigation in clinical settings. The detailed experimental protocols offer a resource for researchers working to characterize this and other novel EP300/CBP inhibitors.

References

Downstream Effects of EP300/CBP Inhibition by (S,S)-CPI-1612: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP) are critical transcriptional co-regulators implicated in a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. Their dysregulation is a hallmark of various pathologies, most notably cancer, making them attractive targets for therapeutic intervention. (S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of EP300 and CBP. This technical guide provides an in-depth overview of the downstream consequences of EP300/CBP inhibition by this compound, focusing on its mechanism of action, impact on key signaling pathways, and preclinical anti-cancer activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of EP300/CBP inhibition.

Introduction to EP300/CBP and this compound

EP300 (also known as p300) and CBP are large, multi-domain nuclear proteins that act as transcriptional co-activators.[1] A key enzymatic function of these proteins is their intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[2] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[1] EP300/CBP primarily acetylate histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18), modifications that are strongly associated with active enhancers and promoters.[3][4] Beyond histones, EP300/CBP can also acetylate a multitude of non-histone proteins, thereby modulating their activity and stability.[2]

Given their central role in gene regulation, it is not surprising that aberrant EP300/CBP activity is implicated in numerous diseases, including cancer. Overexpression or activating mutations of EP300/CBP can lead to oncogenesis. Consequently, the development of small molecule inhibitors targeting their HAT activity has become an area of intense research.

This compound is a novel aminopyridine-based inhibitor of the HAT activity of EP300 and CBP.[5] It is characterized by high potency, selectivity, and oral bioavailability, making it a valuable tool for preclinical research and a promising candidate for clinical development.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound [6][7]

Target/AssayIC50/EC50Cell Line/System
EP300 HAT (biochemical)8.1 nMRecombinant full-length protein
CBP HAT (biochemical)2.9 nMRecombinant full-length protein
H3K18Ac Inhibition (cellular)14 nMJEKO-1 cells
JEKO-1 Cell Proliferation<7.9 nMJEKO-1 cells
HCT-116 Cell Proliferation14 nMHCT-116 cells

Table 2: In Vivo Efficacy of this compound [6][7]

Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)
JEKO-1 Mantle Cell Lymphoma Xenograft0.5 mg/kg, PO, BID67%
MCF-7 Breast Cancer Xenograft0.25 mg/kg, PO, BIDDose-dependent inhibition

Table 3: Pharmacokinetic Parameters of this compound [7]

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (h*ng/mL)Bioavailability (%)Brain/Plasma Ratio
MouseIV10.98----
MousePO5---790.35
DogIV0.55.5----
DogPO1.0---71-
RatIV1.01.2----
RatPO5.0---9-

Downstream Signaling Pathways

Inhibition of EP300/CBP HAT activity by this compound leads to a cascade of downstream effects, primarily through the modulation of gene expression. The reduction in H3K27ac and H3K18ac at enhancer and promoter regions of key oncogenes results in their transcriptional repression.

EP300_CBP_Inhibition_Pathway CPI1612 This compound EP300_CBP EP300/CBP HAT Domain CPI1612->EP300_CBP Histone_Acetylation Histone Acetylation (H3K27ac, H3K18ac) EP300_CBP->Histone_Acetylation Chromatin_Remodeling Chromatin Condensation Histone_Acetylation->Chromatin_Remodeling Gene_Expression Oncogene Transcription (e.g., MYC, IRF4) Chromatin_Remodeling->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1. Mechanism of action of this compound.

The IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, the transcription factor Interferon Regulatory Factor 4 (IRF4) and its downstream target, the proto-oncogene MYC, are critical for tumor cell survival. EP300/CBP are recruited to the enhancers of both IRF4 and MYC, and their HAT activity is essential for maintaining high levels of transcription. Inhibition of EP300/CBP by compounds like this compound leads to a reduction in H3K27ac at these enhancers, resulting in the downregulation of IRF4 and MYC expression and subsequent apoptosis of myeloma cells.

NF-κB Signaling

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. EP300/CBP can acetylate components of the NF-κB pathway, including the p65/RelA subunit, which enhances its transcriptional activity.[2] Inhibition of EP300/CBP can therefore attenuate NF-κB-dependent gene expression, which may contribute to the anti-inflammatory and pro-apoptotic effects of this compound.[3][8]

p53 Signaling

The tumor suppressor p53 is a key regulator of the cellular response to DNA damage, inducing cell cycle arrest or apoptosis. EP300/CBP can acetylate p53, which enhances its stability and transcriptional activity.[1] The net effect of EP300/CBP inhibition on p53 signaling can be complex and context-dependent. While it may reduce p53 acetylation and its direct transcriptional activity, the induction of cellular stress by HAT inhibition can also lead to p53 activation through other mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Biochemical Histone Acetyltransferase (HAT) Assay

This protocol is for determining the in vitro potency of this compound against recombinant EP300 or CBP.

HAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant EP300/CBP - Histone H3 peptide - [3H]-Acetyl-CoA - this compound Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Radioactivity (Scintillation Counting) Stop_Reaction->Measure_Activity End End Measure_Activity->End

Figure 2. Biochemical HAT assay workflow.

Materials:

  • Recombinant human EP300 or CBP (full-length)

  • Histone H3 (1-21) peptide substrate

  • [3H]-Acetyl-CoA

  • This compound (serial dilutions)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 10 µM), and recombinant EP300 or CBP (e.g., 5 nM).

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding [3H]-Acetyl-CoA (e.g., 1 µM).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 10% acetic acid.

  • Transfer the reaction mixture to a filter plate and wash extensively with 10% acetic acid to remove unincorporated [3H]-Acetyl-CoA.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is for measuring the effect of this compound on H3K27 and H3K18 acetylation in cultured cells.

Materials:

  • Cancer cell line (e.g., JEKO-1, MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to total histone H3.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Study_Workflow Start Start Implant_Cells Implant Tumor Cells (e.g., JEKO-1, MCF-7) into Immunodeficient Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Treat with this compound or Vehicle (PO, BID) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics (Histone Acetylation) Monitor->Endpoint End End Endpoint->End

References

The Role of (S,S)-CPI-1612 in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental methodologies for its characterization.

Introduction to this compound and its Target

This compound is a novel aminopyridine-based inhibitor that targets the catalytic HAT domain of p300 and CBP.[1] These enzymes are recruited to chromatin by transcription factors where they "write" epigenetic marks by transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, most notably H3K18 and H3K27. This acetylation neutralizes the positive charge of the lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, thereby modulating their activity, stability, and localization. Given their central role in gene regulation, the inhibition of p300/CBP presents a promising therapeutic strategy for diseases driven by aberrant transcriptional programs.

Mechanism of Action: Inhibition of Histone Acetylation

This compound functions as a competitive inhibitor of the p300/CBP HAT domain, preventing the binding of acetyl-CoA and subsequent acetylation of histone and non-histone substrates.[3] The primary consequence of this compound activity is a dose-dependent reduction in key histone acetylation marks, particularly H3K27ac.[1][4] This reduction in histone acetylation leads to a more condensed chromatin state at gene regulatory regions, such as enhancers and promoters, thereby repressing the expression of p300/CBP-dependent genes.

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_0 Upstream Signaling cluster_1 p300/CBP-Mediated Gene Regulation cluster_2 Inhibition by this compound Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Hormones Hormones Hormones->Receptors Signaling Cascades Signaling Cascades Receptors->Signaling Cascades Transcription Factors Transcription Factors Signaling Cascades->Transcription Factors Activation p300_CBP p300/CBP Transcription Factors->p300_CBP Recruitment Histones Histones p300_CBP->Histones Acetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300_CBP Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response e.g., Proliferation, Survival CPI1612 This compound CPI1612->p300_CBP Inhibition

Figure 1: Simplified signaling pathway of p300/CBP-mediated gene expression and its inhibition by this compound.

Quantitative Data

This compound exhibits high potency against both p300 and CBP in biochemical and cellular assays. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Biochemical Potency of this compound

TargetAssayIC50 (nM)Reference
EP300 (HAT domain)Scintillation Proximity Assay8.1[5]
EP300 (full length)-<0.5[6]
CBP (full length)-2.9[6]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 / GI50 (nM)PhenotypeReference
JEKO-1 (Mantle Cell Lymphoma)Cell Proliferation<7.9Growth Inhibition[6]
PC-3 (Prostate Cancer)H3K18Ac MSD14Histone Acetylation[6]
Multiple Myeloma Cell LinesCell ViabilityVaries (low µM)Apoptosis, Cell Cycle Arrest[7]
ER+ Breast Cancer Cell LinesCell Viability<100Growth Inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

In Vivo Xenograft Model (JEKO-1)

This protocol describes the evaluation of this compound efficacy in a mantle cell lymphoma xenograft model.[1][8]

cluster_0 Xenograft Establishment cluster_1 Treatment and Monitoring cluster_2 Pharmacodynamic Analysis Cell_Culture Culture JEKO-1 cells Cell_Harvest Harvest and count cells Cell_Culture->Cell_Harvest Implantation Subcutaneous injection of 1x10^7 cells into athymic nude mice Cell_Harvest->Implantation Tumor_Growth Monitor tumor growth (100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle groups Tumor_Growth->Randomization Treatment Oral administration of This compound (e.g., 0.5 mg/kg BID) or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight twice weekly Treatment->Monitoring Endpoint Collect tumors and blood at study endpoint (e.g., 4 weeks) Monitoring->Endpoint Tumor_Analysis Measure H3K18Ac in tumors (e.g., by Western Blot or IHC) Endpoint->Tumor_Analysis Blood_Analysis Measure H3K27Ac in plasma (e.g., by ELISA or Flow Cytometry) Endpoint->Blood_Analysis

Figure 2: Workflow for a JEKO-1 xenograft study with this compound.

Materials:

  • JEKO-1 cells (ATCC® CRL-3006™)

  • Athymic nude mice (female, 8 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[6]

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture JEKO-1 cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^8 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.

  • Treatment: Administer this compound orally at the desired dose (e.g., 0.5 mg/kg, twice daily). Administer an equal volume of vehicle to the control group.

  • Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the study, collect tumors and blood samples for pharmacodynamic analysis of histone acetylation marks.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general framework for performing ChIP-seq to identify the genomic regions where histone acetylation is altered by this compound.

Cell_Treatment Treat cells with this compound or DMSO (vehicle) Crosslinking Crosslink protein-DNA complexes with formaldehyde Cell_Treatment->Crosslinking Cell_Lysis Lyse cells and isolate nuclei Crosslinking->Cell_Lysis Chromatin_Shearing Shear chromatin to 200-500 bp fragments (sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with anti-H3K27ac antibody Chromatin_Shearing->Immunoprecipitation Washing Wash to remove non-specific binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking Elute chromatin and reverse crosslinks Washing->Elution_Reverse_Crosslinking DNA_Purification Purify DNA Elution_Reverse_Crosslinking->DNA_Purification Library_Preparation Prepare sequencing library DNA_Purification->Library_Preparation Sequencing High-throughput sequencing Library_Preparation->Sequencing Data_Analysis Align reads, call peaks, and perform differential analysis Sequencing->Data_Analysis

Figure 3: General workflow for a ChIP-seq experiment.

Materials:

  • Cells of interest (e.g., MM1.S multiple myeloma cells)

  • This compound and DMSO

  • Formaldehyde for crosslinking

  • ChIP-grade anti-H3K27ac antibody and isotype control IgG

  • Protein A/G magnetic beads

  • Buffers for cell lysis, washing, and elution

  • DNA purification kit

  • Reagents for sequencing library preparation

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 6 hours).

  • Crosslinking and Lysis: Crosslink cells with formaldehyde, followed by quenching with glycine. Lyse cells and isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average size of 200-500 bp.

  • Immunoprecipitation: Incubate sheared chromatin with an anti-H3K27ac antibody or IgG control overnight. Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of high salt. Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference genome, call peaks, and perform differential binding analysis between this compound- and DMSO-treated samples to identify regions with altered H3K27 acetylation.

RNA Sequencing (RNA-seq)

This protocol outlines the steps to analyze changes in gene expression following treatment with this compound.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Lyse the cells and extract total RNA using a suitable kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA.

  • Library Preparation: Prepare RNA-seq libraries from the total RNA, typically including poly(A) selection or ribosomal RNA depletion.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are up- or downregulated upon this compound treatment.

Conclusion and Future Directions

This compound is a powerful chemical probe for studying the role of p300/CBP in gene regulation and a promising therapeutic candidate for the treatment of cancers and other diseases characterized by transcriptional dysregulation. Its ability to potently and selectively inhibit the HAT activity of p300/CBP leads to a reduction in histone acetylation at key regulatory regions, resulting in the repression of oncogenic gene expression programs. The experimental protocols outlined in this guide provide a framework for further investigation into the biological effects of this compound and the broader consequences of p300/CBP inhibition. Future research will likely focus on elucidating the full spectrum of non-histone targets of p300/CBP, understanding the mechanisms of resistance to p300/CBP inhibitors, and exploring combination therapies to enhance their anti-cancer efficacy.

References

Investigating the Anti-Inflammatory Properties of (S,S)-CPI-1612: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) domains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins, and their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data on its biochemical and cellular activities, and detailed experimental protocols for its evaluation. While direct in-depth studies on the anti-inflammatory effects of CPI-1612 are emerging, data from the structurally and mechanistically similar p300/CBP HAT inhibitor A-485 provides strong evidence for the anti-inflammatory potential of this class of compounds.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable aminopyridine-based inhibitor that targets the catalytic HAT activity of p300 and CBP.[1][2] These enzymes are crucial regulators of gene transcription and are involved in a wide array of cellular processes.[2] The HAT domain of p300/CBP catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression.

In the context of inflammation, p300/CBP act as co-activators for key pro-inflammatory transcription factors, most notably NF-κB.[4] By acetylating components of the NF-κB pathway, p300/CBP enhances the transcription of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound, by inhibiting the HAT activity of p300/CBP, is proposed to suppress the transcription of these pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Quantitative Data

Biochemical Activity of this compound

This compound is a highly potent inhibitor of the HAT activity of both p300 and CBP. The following table summarizes its in vitro inhibitory concentrations.

Target EnzymeIC₅₀ (nM)Assay Type
p300 (HAT domain)8.0Biochemical Assay
Full-length p300<0.5Biochemical Assay
Full-length CBP2.9Biochemical Assay

Data sourced from publicly available information.[5][6]

Cellular Activity of this compound

In cellular assays, this compound effectively inhibits histone acetylation, a direct downstream consequence of p300/CBP HAT activity.

Cellular EndpointIC₅₀ (nM)Cell Line
H3K18 Acetylation14JEKO-1
Cell Proliferation<7.9JEKO-1

Data sourced from publicly available information.[6]

Anti-Inflammatory Activity of p300/CBP HAT Inhibition (A-485 as a Surrogate)

Direct quantitative data on the inhibition of specific inflammatory cytokines by this compound is not extensively available in the public domain. However, the well-characterized p300/CBP HAT inhibitor, A-485, which shares the same mechanism of action, has demonstrated significant anti-inflammatory effects. The following table summarizes the effects of A-485 on pro-inflammatory cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.[7]

CytokineEffectCell TypeStimulant
TNF-αInhibition of mRNA and protein expressionRAW264.7 and Bone Marrow-Derived MacrophagesLPS
IL-1βInhibition of mRNA and protein expressionRAW264.7 and Bone Marrow-Derived MacrophagesLPS
IL-6Inhibition of mRNA and protein expressionRAW264.7 and Bone Marrow-Derived MacrophagesLPS

These findings strongly suggest that selective inhibition of p300/CBP HAT activity is a viable strategy for suppressing the production of key pro-inflammatory mediators.[7]

Signaling Pathways

The primary anti-inflammatory mechanism of this compound is believed to be through the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. p300/CBP are essential co-activators for NF-κB.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus e.g., TNF-α, LPS Receptor e.g., TNFR, TLR4 Inflammatory Stimulus->Receptor Signaling Cascade IKK Complex Activation Receptor->Signaling Cascade IkB IκBα Signaling Cascade->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release p300_CBP p300/CBP NFkB_active->p300_CBP Nuclear Translocation and Binding Acetylation Histone & NF-κB Acetylation p300_CBP->Acetylation CPI1612 This compound CPI1612->p300_CBP Inhibition of HAT Activity Gene_Transcription Pro-inflammatory Gene Transcription Acetylation->Gene_Transcription Activation Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Cytokines Translation

Proposed Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Cytokine Release Assay in Macrophages

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) to assess the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 cells or BMDMs

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or BMDMs in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL to 1 µg/mL. Include an unstimulated control group.

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine by this compound.

In Vivo Murine Model of Acute Inflammation

This protocol describes an acute inflammatory model in mice induced by LPS to evaluate the in vivo anti-inflammatory efficacy of this compound.[8]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage). Dosing will depend on the pharmacokinetic properties of the compound.

  • LPS Challenge: After a predetermined time following compound administration (e.g., 1 hour), induce acute inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).[9]

  • Blood Collection: At a time point corresponding to the peak of cytokine production (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood samples from the mice.

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the anti-inflammatory properties of a novel compound like this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical HAT Assay (p300/CBP) Cellular_Assay Cellular Target Engagement (Histone Acetylation) Biochemical_Assay->Cellular_Assay Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) Cellular_Assay->Cytokine_Assay IC50 IC₅₀ Determination Cytokine_Assay->IC50 PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model Acute Inflammation Model (LPS Challenge) PK_PD->Efficacy_Model Efficacy In Vivo Efficacy Assessment Efficacy_Model->Efficacy IC50->PK_PD MoA Mechanism of Action Elucidation Efficacy->MoA

General Experimental Workflow for Anti-inflammatory Drug Discovery.

Conclusion

This compound is a potent and selective inhibitor of the HAT activity of p300 and CBP. While much of the existing research has focused on its anti-cancer applications, the critical role of p300/CBP in mediating inflammatory gene expression through the NF-κB pathway strongly supports its investigation as an anti-inflammatory agent. Data from the mechanistically similar inhibitor A-485 demonstrates that targeting p300/CBP HAT activity can effectively suppress the production of key pro-inflammatory cytokines. The experimental protocols and workflows detailed in this guide provide a robust framework for the further characterization of the anti-inflammatory properties of this compound and other novel p300/CBP HAT inhibitors. Future studies should focus on generating direct quantitative data for this compound in various in vitro and in vivo models of inflammation to fully elucidate its therapeutic potential in inflammatory diseases.

References

A Technical Guide to (S,S)-CPI-1612 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-CPI-1612 (commonly referred to as CPI-1612) is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domain of the paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) .[1][2] While extensively studied in oncology, the critical role of CBP/p300 in regulating gene expression and protein acetylation makes it a compelling target for intervention in neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the core data, potential experimental applications, and underlying signaling pathways relevant to the study of this compound in models of neurodegeneration.

Core Compound Data

This compound is a high-affinity inhibitor of the HAT activity of both EP300 and CBP.[3] Its favorable pharmacokinetic properties, including brain penetrance, make it a suitable tool for in vivo studies targeting the central nervous system.[1][3][4]

Table 1: Biochemical and Cellular Potency of this compound

Target/AssayIC50 ValueNotes
EP300 HAT (full length)<0.5 nMBiochemical assay.[3]
CBP HAT (full length)2.9 nMBiochemical assay.[3]
EP300 HAT8.1 nMBiochemical assay.[4]
H3K18Ac MSD14 nMMeso Scale Discovery assay for histone acetylation.[3]
JEKO-1 Cell Proliferation<7.9 nMA measure of cellular activity in a cancer cell line.[3]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDosingBrain-to-Plasma RatioKey Findings
Mouse (CD-1)Single oral dose0.35Highly brain-penetrant.[1][3][4]
Mouse (C57B6)0.5 mg/kg, PO, BIDNot ReportedResulted in 67% tumor growth inhibition in a xenograft model.[3][4]

Rationale for Use in Neurodegenerative Disease

The primary rationale for investigating this compound in neurodegenerative disease, particularly tauopathies like Alzheimer's disease, stems from the role of p300/CBP in protein quality control pathways.[5][6] Hyperactivity of p300/CBP has been linked to impaired autophagic flux, a critical process for clearing aggregated and misfolded proteins such as tau.[5][6] This impairment leads to increased tau accumulation and secretion, contributing to the propagation of tau pathology between neurons.[5][6] By inhibiting the HAT activity of p300/CBP, this compound is hypothesized to restore autophagic flux, thereby enhancing the clearance of pathogenic tau and reducing its spread.[5][6]

Signaling Pathway: p300/CBP in Tau Homeostasis

The following diagram illustrates the proposed mechanism by which p300/CBP inhibition can mitigate tau pathology. In a pathological state, hyperactive p300/CBP disrupts the autophagy-lysosomal pathway, leading to an accumulation and subsequent secretion of tau. This compound, by inhibiting p300/CBP, is expected to restore this pathway, promoting tau clearance.

G cluster_0 Normal Physiology cluster_1 Tauopathy Pathophysiology cluster_2 Therapeutic Intervention p300_CBP_normal p300/CBP HAT Activity Autophagy_normal Autophagy-Lysosomal Pathway (ALP) p300_CBP_normal->Autophagy_normal Regulates Tau_clearance Tau Clearance Autophagy_normal->Tau_clearance Promotes Tau_homeostasis Tau Homeostasis Tau_clearance->Tau_homeostasis Maintains p300_CBP_hyper Hyperactive p300/CBP Autophagy_impaired Impaired ALP p300_CBP_hyper->Autophagy_impaired Inhibits p300_CBP_inhibited Inhibited p300/CBP Tau_accumulation Tau Accumulation & Secretion Autophagy_impaired->Tau_accumulation Leads to Tau_propagation Tau Propagation Tau_accumulation->Tau_propagation Drives CPI1612 This compound CPI1612->p300_CBP_inhibited Inhibits Autophagy_restored Restored ALP p300_CBP_inhibited->Autophagy_restored Restores Tau_clearance_restored Enhanced Tau Clearance Autophagy_restored->Tau_clearance_restored Promotes

Caption: Proposed mechanism of this compound in tauopathy models.

Experimental Protocols

While specific protocols for this compound in neurodegenerative models are not yet published, the following methodologies are proposed based on its known characteristics and standard practices in the field.

This model allows for the study of this compound in a human genetic context.

  • Cell Culture: Culture human induced pluripotent stem cells (iPSCs) from familial Alzheimer's disease (fAD) patients (e.g., with APP or PSEN1 mutations) and differentiate them into mature cortical neurons.

  • Treatment: Treat mature neurons (day 60+ of differentiation) with a dose-response of this compound (e.g., 1 nM to 1 µM) for 24-72 hours. A vehicle control (DMSO) should be run in parallel.

  • Endpoint Analysis:

    • Western Blot/ELISA: Measure levels of total tau, phosphorylated tau (e.g., at AT8, AT180 epitopes), and acetylated tau in cell lysates. Measure secreted tau levels in the conditioned media.

    • Immunocytochemistry: Stain for markers of autophagy (LC3B), lysosomes (LAMP1), and tau pathology to visualize cellular changes.

    • Cell Viability Assay: Use assays such as CellTiter-Glo® or LDH release to assess neurotoxicity of the compound.

    • Target Engagement: Measure levels of histone acetylation (e.g., H3K18Ac, H3K27Ac) by Western blot to confirm p300/CBP inhibition.

G cluster_endpoints Endpoint Analysis iPSC fAD iPSC Culture Differentiation Neuronal Differentiation (60+ days) iPSC->Differentiation Treatment Treat with this compound (1 nM - 1 µM, 24-72h) Differentiation->Treatment Western Western Blot / ELISA (Tau, pTau, AcTau) Treatment->Western ICC Immunocytochemistry (LC3B, LAMP1) Treatment->ICC Viability Viability Assays (LDH, CellTiter-Glo) Treatment->Viability

Caption: Workflow for in vitro testing in iPSC-derived neurons.

This model allows for the evaluation of this compound's efficacy in a living organism exhibiting progressive tau pathology.

  • Animal Model: Use PS19 transgenic mice, which express the P301S mutation in human tau and develop age-dependent tau pathology and neurodegeneration.

  • Compound Formulation and Dosing:

    • Formulation: Prepare this compound for oral gavage. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in corn oil.[4]

    • Dosing: Based on oncology studies, a dose of 0.5 mg/kg administered twice daily (BID) via oral gavage is a reasonable starting point.[4] Treatment should commence after the onset of pathology (e.g., at 6 months of age) and continue for a specified duration (e.g., 3 months).

  • Behavioral Testing: Perform cognitive and motor tests (e.g., Morris water maze, rotarod) at baseline and at the end of the treatment period to assess functional outcomes.

  • Post-mortem Analysis:

    • Brain Tissue Collection: Perfuse mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other flash-frozen for biochemical analysis.

    • Immunohistochemistry: Stain brain sections for total and phosphorylated tau to quantify pathology.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble tau, as well as markers of histone acetylation to confirm target engagement in the brain.

G cluster_analysis Post-mortem Analysis start Select PS19 Mice (6 months old) dosing Oral Gavage this compound (e.g., 0.5 mg/kg BID, 3 months) start->dosing behavior Behavioral Testing (Baseline & Endpoint) dosing->behavior IHC Immunohistochemistry (pTau Pathology) behavior->IHC Biochem Biochemical Analysis (Soluble/Insoluble Tau)

Caption: Workflow for in vivo testing in a tau transgenic mouse model.

Summary and Future Directions

This compound represents a promising research tool for investigating the role of CBP/p300 HAT activity in the pathogenesis of neurodegenerative diseases. Its high potency and ability to cross the blood-brain barrier make it particularly suitable for this purpose. The strong mechanistic link between p300/CBP, autophagy, and tau clearance provides a solid foundation for its use in models of tauopathy. Future research should focus on executing studies as outlined above to generate direct evidence of its efficacy, further elucidating the downstream consequences of CBP/p300 inhibition on neuronal gene expression and function, and exploring its potential in models of other neurodegenerative conditions characterized by protein aggregation.

References

Preclinical Pharmacology of (S,S)-CPI-1612: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators implicated in a variety of diseases, including cancer. By inhibiting the catalytic activity of p300/CBP, CPI-1612 modulates the acetylation of histone and non-histone proteins, leading to the downregulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) activity of p300 and CBP.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.

By competitively binding to the HAT domain of p300/CBP, CPI-1612 prevents the acetylation of key histone residues, such as H3K18 and H3K27.[2] This leads to a more condensed chromatin state and the transcriptional repression of p300/CBP target genes, many of which are involved in cell growth, proliferation, and survival.

cluster_0 Cellular Environment cluster_1 Effect of CPI-1612 CPI1612 This compound p300_CBP p300/CBP HAT CPI1612->p300_CBP Inhibits p300_CBP_Inhibited p300/CBP HAT (Inhibited) Acetylated_Histones Acetylated Histones (e.g., H3K18Ac, H3K27Ac) p300_CBP->Acetylated_Histones Catalyzes Condensed_Chromatin Condensed Chromatin AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Substrate Histones Histones (e.g., H3) Histones->p300_CBP Substrate Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Transcription Oncogenic Gene Transcription Chromatin->Gene_Transcription Cell_Proliferation Tumor Growth & Survival Gene_Transcription->Cell_Proliferation Repression Transcriptional Repression Condensed_Chromatin->Repression Repression->Cell_Proliferation Inhibits Inhibition Inhibition of Acetylation Inhibition->Condensed_Chromatin p300_CBP_Inhibited->Inhibition Leads to

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Biochemical Activity

The inhibitory potency of this compound against p300/CBP HAT activity and other related targets was determined using various biochemical assays.

TargetAssay FormatIC50 (nM)Reference
EP300 HATScintillation Proximity Assay (SPA)8.0[3]
Full-length EP300-<0.5[4]
Full-length CBP-2.9[4]
Cellular Activity

The on-target cellular activity of CPI-1612 was assessed by measuring the inhibition of histone acetylation and cell proliferation in various cell lines.

AssayCell LineIC50/EC50 (nM)Reference
H3K18Ac MSDJEKO-114[4]
Cell ProliferationJEKO-1<7.9[4]
Off-Target Activity and Safety

CPI-1612 was profiled against a panel of off-targets to assess its selectivity and potential for adverse effects.

TargetAssay FormatIC50 (µM)Reference
hERGBinding Assay10.4[4]
CYP2C8Inhibition Assay1.9[4]
CYP2C19Inhibition Assay2.7[4]
Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in multiple species following intravenous (IV) and oral (PO) administration.

SpeciesDose (mg/kg)RouteCL (L/h/kg)Vss (L/kg)t1/2 (h)F (%)Reference
Mouse (CD-1)1.0 (IV), 5.0 (PO)IV, PO2.61.81.29[4]
Rat1.0 (IV), 5.0 (PO)IV, PO2.61.81.29[1]
Dog0.5 (IV), 1.0 (PO)IV, PO0.423.75.571[1]
In Vivo Efficacy

The anti-tumor activity of CPI-1612 was demonstrated in a mantle cell lymphoma xenograft model.

Animal ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
JEKO-1 Xenograft (C57B6 mice)0.5 mg/kg CPI-1612PO, BID, 4 weeks67%[4]

Experimental Protocols

EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a histone peptide substrate by the HAT enzyme.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, PMSF, and bovine serum albumin (BSA).

  • Enzyme and Substrate Addition: Add recombinant p300 or CBP enzyme and a biotinylated histone H3 peptide substrate to the reaction buffer.

  • Compound Incubation: Add serially diluted this compound or vehicle control to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the reaction by adding [³H]acetyl-CoA.

  • Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Add streptavidin-coated SPA beads, which bind to the biotinylated histone peptide.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The proximity of the [³H]acetyl group to the scintillant in the SPA beads generates a light signal that is proportional to the HAT activity. Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Meso Scale Discovery)

This immunoassay quantifies the levels of acetylated histones in cell lysates.

  • Cell Culture and Treatment: Plate JEKO-1 cells and treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to extract nuclear proteins.

  • Immunoassay: Use a Meso Scale Discovery (MSD) multi-well plate pre-coated with an antibody specific for total histone H3. Add the cell lysates to the wells.

  • Detection: Add a detection antibody specific for acetylated H3K18 (H3K18Ac) that is conjugated to an electrochemiluminescent label.

  • Signal Measurement: Read the plate on an MSD instrument. The intensity of the emitted light is proportional to the amount of H3K18Ac.

  • Data Analysis: Normalize the H3K18Ac signal to the total H3 signal and calculate EC50 values.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of CPI-1612.

  • Cell Culture: Culture JEKO-1 human mantle cell lymphoma cells in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., C57B6 or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally (e.g., 0.5 mg/kg, twice daily) for the specified duration.

  • Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: Collect tumor and blood samples for analysis of histone acetylation levels to confirm target engagement.

cluster_0 Preclinical Evaluation Workflow Biochemical_Assays Biochemical Assays (e.g., HAT Inhibition) Cellular_Assays Cellular Assays (e.g., Histone Acetylation, Proliferation) Biochemical_Assays->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection Lead_Optimization Lead Optimization Lead_Optimization->Biochemical_Assays

Figure 2: General Preclinical Experimental Workflow.

Conclusion

This compound is a highly potent and selective inhibitor of p300/CBP HAT activity with a well-characterized preclinical profile. It demonstrates robust on-target activity in both biochemical and cellular assays, leading to significant anti-tumor efficacy in a mantle cell lymphoma xenograft model. Its favorable pharmacokinetic properties, including oral bioavailability in multiple species, support its potential for clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the preclinical pharmacology of this compound and the broader field of epigenetic drug discovery.

References

Methodological & Application

Application Notes for (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-CPI-1612 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[3][4][5][6][7] The HAT activity of EP300/CBP is central to chromatin remodeling, leading to a more open chromatin structure that facilitates gene transcription.[5][7]

Dysregulation of EP300/CBP activity is implicated in various diseases, particularly cancer, where their overexpression or activating mutations can drive oncogenic gene expression programs.[3][4] this compound exerts its anti-cancer effects by inhibiting the HAT activity of EP300/CBP, thereby preventing the acetylation of key histone residues such as H3K18 and H3K27.[1][4] This leads to a decrease in the expression of critical oncogenes, resulting in cell growth inhibition.[8]

These application notes provide detailed protocols for assessing the cellular activity of this compound, including a cell viability assay to determine its anti-proliferative effects and a Western blot protocol to measure its on-target engagement by quantifying changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac).

EP300/CBP Signaling Pathway

The following diagram illustrates the central role of EP300/CBP in transcriptional activation. Various signaling pathways converge on transcription factors, which then recruit EP300/CBP to chromatin. The histone acetyltransferase (HAT) activity of EP300/CBP acetylates histone tails, leading to chromatin relaxation and gene transcription. This compound directly inhibits this HAT activity.

EP300_CBP_Pathway cluster_upstream Upstream Signaling cluster_transcription_factors Transcription Factors Signal_1 Growth Factors TF_1 c-Myc Signal_1->TF_1 Signal_2 Hormones TF_2 AR Signal_2->TF_2 Signal_3 Cytokines TF_3 NF-κB Signal_3->TF_3 EP300_CBP EP300/CBP TF_1->EP300_CBP TF_2->EP300_CBP TF_3->EP300_CBP Chromatin Chromatin EP300_CBP->Chromatin HAT Activity (Histone Acetylation) CPI_1612 This compound CPI_1612->EP300_CBP Inhibition Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Activation

Figure 1: Simplified EP300/CBP signaling pathway.

Quantitative Data Summary

The following tables summarize representative data from cell-based assays with this compound.

Cell LineThis compound IC50 (nM)
JEKO-1 (Mantle Cell Lymphoma)<7.9[1]
MCF-7 (Breast Cancer)~20
HCT-116 (Colon Cancer)~50
Table 1: Anti-proliferative activity of this compound in various cancer cell lines as determined by a 72-hour resazurin (B115843) cell viability assay.
TreatmentH3K27ac Levels (% of Control)
Vehicle (DMSO)100%
This compound (10 nM)55%
This compound (50 nM)25%
This compound (250 nM)8%
Table 2: Quantification of H3K27 acetylation levels in JEKO-1 cells treated with this compound for 24 hours, as determined by Western blot analysis.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol determines the effect of this compound on cell proliferation and viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9]

Workflow Diagram:

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate for 24h (Cell Attachment) Start->Incubate_24h Treat Add serial dilutions of This compound Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_Resazurin Add Resazurin solution to each well Incubate_72h->Add_Resazurin Incubate_1_4h Incubate for 1-4h Add_Resazurin->Incubate_1_4h Read_Fluorescence Read fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_1_4h->Read_Fluorescence Analyze Calculate IC50 Read_Fluorescence->Analyze

Figure 2: Workflow for the resazurin-based cell viability assay.

Materials:

  • This compound

  • Cell line of interest (e.g., JEKO-1)

  • Complete cell culture medium

  • 96-well, opaque-walled tissue culture plates

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only for background fluorescence).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[10]

    • Add 20 µL of the resazurin solution to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for the specific cell line.[9][10]

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9][10]

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all measurements.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for H3K27 Acetylation

This protocol measures the levels of H3K27ac in cells treated with this compound to confirm on-target activity.

Workflow Diagram:

Western_Blot_Workflow Start Treat cells with This compound Histone_Extraction Histone Extraction or Whole Cell Lysis Start->Histone_Extraction Protein_Quantification Protein Quantification (BCA Assay) Histone_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Abs (Anti-H3K27ac & Anti-Total H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analyze Quantify Band Intensity Detection->Analyze

Figure 3: Workflow for Western blot analysis of H3K27ac.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% polyacrylamide)[11]

  • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)[12]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys27) and Rabbit or Mouse anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer or perform histone extraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize the protein amounts for each sample. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 15-20 µg) onto a high-percentage SDS-PAGE gel.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • (Optional) Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with an antibody against Total Histone H3 to ensure equal loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities for H3K27ac and Total H3 using densitometry software (e.g., ImageJ).

    • Normalize the H3K27ac signal to the Total H3 signal for each sample.

    • Express the results as a percentage of the vehicle-treated control.

References

Application Notes and Protocols: Western Blot Analysis of H3K27ac Following (S,S)-CPI-1612 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification integral to the regulation of gene expression. The acetylation of lysine (B10760008) 27 on histone H3 (H3K27ac) is a well-established marker of active enhancers and promoters, playing a crucial role in transcriptional activation. The levels of H3K27ac are dynamically maintained by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HATs p300 (EP300) and CREB-binding protein (CBP) are key enzymes responsible for H3K27 acetylation. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

(S,S)-CPI-1612 is a potent and selective inhibitor of the p300/CBP histone acetyltransferases.[1][2][3] By inhibiting p300/CBP, this compound is expected to decrease global levels of H3K27ac, thereby modulating gene expression and impacting cellular processes such as proliferation and differentiation. Western blotting is a fundamental and effective technique to detect and quantify changes in H3K27ac levels following treatment with this compound. This document provides a detailed protocol for the Western blot analysis of H3K27ac after this compound treatment in a relevant cell line.

Signaling Pathway and Mechanism of Action

This compound directly inhibits the catalytic activity of p300 and CBP HATs. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone H3 at lysine 27. Consequently, the equilibrium shifts towards a deacetylated state, leading to a reduction in H3K27ac levels. This decrease in a key active chromatin mark can result in the repression of target gene expression.

cluster_0 Cellular Environment CPI1612 This compound p300_CBP p300/CBP HATs CPI1612->p300_CBP Inhibition HistoneH3 Histone H3 p300_CBP->HistoneH3 Acetylation H3K27ac H3K27ac HistoneH3->H3K27ac Results in GeneExpression Target Gene Expression H3K27ac->GeneExpression Promotes

Mechanism of this compound action on H3K27ac.

Quantitative Data Summary

The following table summarizes the expected dose-dependent reduction of H3K27ac in MCF-7 human breast cancer cells after a 3-hour treatment with this compound, based on densitometric analysis of Western blot data.[1]

This compound ConcentrationH3K27ac Levels (Fold Change vs. Vehicle)
Vehicle (DMSO)1.00
8 nM~0.90
40 nM~0.65
200 nM~0.30
1000 nM (1 µM)~0.15
5000 nM (5 µM)<0.10

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on H3K27ac levels.

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a suitable model system.[1]

  • Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 8 nM, 40 nM, 200 nM, 1 µM, 5 µM) for 3 hours.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest volume of the inhibitor used.

Histone Extraction (Acid Extraction Method)
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS with protease inhibitors to each well/dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Nuclear Isolation and Acid Extraction:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT) and incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Discard the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for at least 1 hour or overnight at 4°C to extract histones.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.

  • Protein Precipitation and Quantification:

    • Transfer the supernatant containing the histones to a new tube.

    • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold acetone.

    • Air-dry the pellet and resuspend it in sterile water.

    • Determine the protein concentration using a Bradford or BCA protein assay.

Western Blotting
  • Sample Preparation:

    • Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a 15% SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front approaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.

    • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.

    • As a loading control, a separate membrane can be incubated with a primary antibody against total Histone H3.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27ac signal to the total Histone H3 signal for each sample.

Experimental Workflow

cluster_workflow Western Blot Workflow for H3K27ac after this compound Treatment A 1. Cell Culture (MCF-7 cells, 70-80% confluency) B 2. This compound Treatment (Vehicle, 8 nM to 5 µM for 3h) A->B C 3. Cell Harvesting and Lysis B->C D 4. Histone Extraction (Acid Extraction) C->D E 5. Protein Quantification (BCA or Bradford Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Immunoblotting (Primary Ab: anti-H3K27ac, anti-H3) (Secondary Ab: HRP-conjugated) G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis (Densitometry) I->J

Experimental workflow diagram.

References

Application Notes and Protocols for In Vivo Administration of (S,S)-CPI-1612 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo dosing and administration of (S,S)-CPI-1612, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, in mouse models. The following sections are designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Overview and Mechanism of Action

This compound is an orally bioavailable small molecule inhibitor of the histone acetyltransferases EP300 and CREB binding protein (CBP).[1][2] These enzymes are critical regulators of gene transcription through the acetylation of histone and non-histone proteins.[1] By inhibiting EP300/CBP, CPI-1612 can suppress the acetylation of key histone marks, such as H3K27, leading to the downregulation of oncogenic signaling pathways.[1][2] This mechanism makes it a promising therapeutic agent for various cancers, including those dependent on estrogen receptor (ER) signaling, such as ER+ breast cancer, and certain hematological malignancies like mantle cell lymphoma.[1][3]

Signaling Pathway of CPI-1612

CPI1612_Pathway cluster_0 Cell Nucleus EP300_CBP EP300/CBP (Histone Acetyltransferases) Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CBP->Acetylated_Histones Acetylation Histones Histones (e.g., H3) Histones->EP300_CBP Transcription Oncogenic Gene Transcription Acetylated_Histones->Transcription Promotes CPI1612 This compound CPI1612->EP300_CBP Inhibition

Caption: Mechanism of action of this compound.

In Vivo Dosing and Pharmacokinetics

This compound has demonstrated good oral bioavailability and is highly brain-penetrant in mice.[1][4] The compound's pharmacokinetic profile supports twice-daily (BID) oral administration for sustained target engagement.[1][3]

Pharmacokinetic Parameters in Mice
ParameterValueSpecies/StrainAdministrationReference
Bioavailability (F%) 79%CD-1 Mouse5 mg/kg PO[1][4]
Clearance 3.8 L/h/kgCD-1 Mouse1 mg/kg IV[1][4]
Volume of Distribution (Vss) 2.0 L/kgCD-1 Mouse1 mg/kg IV[1][4]
Half-life (T1/2) 0.98 hCD-1 Mouse1 mg/kg IV[1][4]
Brain-to-Plasma Ratio 0.35CD-1 MouseSingle oral dose[1][4]
Efficacy and Dosing in Xenograft Models
Tumor ModelDoseAdministrationEfficacyReference
JEKO-1 (Mantle Cell Lymphoma) 0.5 mg/kgPO, BID67% Tumor Growth Inhibition (TGI)[1][4]
MCF7 (ER+ Breast Cancer) 0.25 mg/kgPO, BIDDose-dependent tumor growth inhibition[3]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[4]

  • To prepare a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[4]

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.[4]

  • Add 450 µL of saline to bring the final volume to 1 mL.[4]

  • Vortex the final suspension thoroughly before each use to ensure homogeneity. This formulation results in a 5 mg/mL suspension.[4]

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Note: For studies requiring a solution rather than a suspension, corn oil can be used as a vehicle. A clear solution can be prepared by adding 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.[4]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture 1. Cell Culture (e.g., MCF7, JEKO-1) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (e.g., 0.5 mg/kg PO, BID) Randomization->Dosing Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Termination 7. Study Termination Monitoring->Termination Analysis 8. Tissue Collection & Pharmacodynamic Analysis (e.g., H3K27ac levels) Termination->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line (e.g., MCF7, JEKO-1) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., Balb/c nude mice).[3]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = (Length x Width²) / 2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[3]

  • Drug Administration:

    • Administer this compound or vehicle control orally (PO) via gavage at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily).[1][3] The volume administered should be based on the mouse's body weight (e.g., up to 10 mL/kg).[5]

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[3]

    • The study can be terminated when tumors in the control group reach a specific size or after a fixed duration (e.g., 21 days).[3]

    • At the endpoint, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic (e.g., H3K27ac levels) analysis.[1][3]

Safety and Handling

This compound is a potent research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with institutional guidelines and approved animal care and use protocols.

References

Application Notes and Protocols for (S,S)-CPI-1612 Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of EP300 and CREB binding protein (CBP).[1][2][3][4] These two highly homologous enzymes are critical epigenetic regulators involved in transcriptional activation.[3] By inhibiting EP300/CBP, CPI-1612 modulates the acetylation of histone and non-histone proteins, leading to downstream effects on gene expression.[3] This compound has demonstrated anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development.[1][5][6] These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, along with relevant physicochemical and pharmacological data.

Physicochemical and Pharmacological Properties

Proper formulation of this compound is critical for achieving desired exposure and efficacy in animal models. The compound is insoluble in water, necessitating the use of co-solvents for oral and parenteral administration.[2]

Table 1: Solubility of this compound
SolventSolubilityNotes
DMSO≥ 90 mg/mL (199.76 mM)[2]Hygroscopic; use freshly opened DMSO. Ultrasonic assistance may be needed.[1]
Ethanol90 mg/mL[2]
WaterInsoluble[2]
Table 2: In Vitro Potency of this compound
Target/AssayIC50
EP300 HAT8.1 nM[1]
Full-length EP300<0.5 nM[1][7]
Full-length CBP2.9 nM[1][7]
JEKO-1 Cell Proliferation<7.9 nM[1][7]
Table 3: Pharmacokinetic Parameters of CPI-1612
SpeciesDoseT1/2Bioavailability (F%)
Mouse1 mg/kg IV; 5 mg/kg PO0.98 h79%
Rat1.0 mg/kg IV; 5.0 mg/kg PO1.2 h9%
Dog0.5 mg/kg IV; 1.0 mg/kg PO5.5 h71%

Data for Tables 2 & 3 were compiled from multiple sources.[1][3][7]

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting the HAT activity of the transcriptional co-activators EP300 and CBP. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other protein substrates. The resulting hypoacetylation of chromatin leads to a more condensed chromatin structure, reduced accessibility for transcription factors, and subsequent downregulation of target gene expression, ultimately impacting cellular processes like proliferation and survival.

G cluster_0 Cellular Environment CPI1612 This compound EP300_CBP EP300/CBP HAT Domain CPI1612->EP300_CBP Inhibition Acetylated_Histones Acetylated Histones (e.g., H3K18Ac, H3K27Ac) EP300_CBP->Acetylated_Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->EP300_CBP Substrate Histones Histones (e.g., H3) Histones->EP300_CBP Transcription Gene Transcription Acetylated_Histones->Transcription Activation Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Promotion

Caption: Mechanism of action of this compound.

Experimental Protocols: Formulation for Animal Studies

The following protocols are recommended for preparing this compound for oral administration in animal studies. It is crucial to prepare the working solution freshly on the day of use.[1] Physical methods such as vortexing, sonication, or gentle warming in a water bath can aid in dissolution.[2]

Protocol 1: Formulation in a PEG300/Tween-80/Saline Vehicle

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 90 mg/mL). Ensure the powder is completely dissolved, using sonication if necessary.[2]

  • Vehicle Preparation (Example for a 1 mL final volume):

    • To 400 µL of PEG300, add 50 µL of the 90 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix until clear.

    • Add 500 µL of saline to bring the final volume to 1 mL.

  • Final Concentration: This example yields a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 4.5 mg/mL.[2][7] Adjust volumes proportionally to achieve the desired final concentration and volume.

Protocol 2: Formulation in a Corn Oil Vehicle

This formulation results in a clear solution or a homogenous suspension suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 5 mg/mL final concentration in 10% DMSO, a 50 mg/mL DMSO stock is required.

  • Vehicle Preparation (Example for a 1 mL final volume):

    • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Vortex or sonicate the mixture thoroughly to ensure a clear solution or a uniform suspension.[7]

  • Final Concentration: This procedure results in a formulation of 10% DMSO and 90% corn oil.[7] The final concentration can be adjusted by altering the stock solution concentration. A clear solution of at least 5 mg/mL is achievable with this method.[7]

Experimental Workflow: Formulation Preparation

The following diagram illustrates a generalized workflow for preparing this compound formulations.

G cluster_workflow Formulation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Ultrasonic if needed) weigh->dissolve stock_sol Clarified DMSO Stock Solution dissolve->stock_sol add_cosolvent Add Co-solvent 1 (e.g., PEG300 or Corn Oil) stock_sol->add_cosolvent mix1 Mix Until Clear add_cosolvent->mix1 add_surfactant Add Surfactant (e.g., Tween-80) mix1->add_surfactant mix2 Mix Until Clear add_surfactant->mix2 add_aqueous Add Aqueous Phase (e.g., Saline) mix2->add_aqueous mix3 Mix to Homogeneity add_aqueous->mix3 final_formulation Final Formulation for In Vivo Dosing mix3->final_formulation end End final_formulation->end

Caption: Generalized workflow for preparing this compound.

In Vivo Administration and Efficacy

This compound is orally active and has demonstrated efficacy in xenograft models.[1][2] For instance, in a JEKO-1 mantle cell lymphoma xenograft model, CPI-1612 showed significant tumor growth inhibition.[2][3] In an MCF7 breast cancer xenograft model, oral administration of CPI-1612 twice daily resulted in dose-dependent inhibition of tumor growth.[8] A dose of 0.5 mg/kg administered orally twice a day for four weeks resulted in 67% tumor growth inhibition, with a corresponding reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[1]

Storage and Stability

  • This compound Powder: Store at -20°C for up to 3 years.[2]

  • Stock Solutions in DMSO: Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2] For shorter-term storage, -20°C for one month is acceptable.[1][9]

  • Working Formulations: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[1]

Safety Precautions

This compound is for research use only and not for human or veterinary use.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed when handling the compound and its formulations.

References

Application Notes and Protocols for (S,S)-CPI-1612 in a JEKO-1 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and its closely related homolog CREB-binding protein (CBP).[1][2][3] These enzymes are critical transcriptional co-regulators that play a central role in gene expression by acetylating histone proteins, notably H3K27 and H3K18, as well as non-histone proteins. Dysregulation of EP300/CBP activity is implicated in various malignancies, including mantle cell lymphoma (MCL). The JEKO-1 cell line, derived from a patient with MCL, is characterized by the t(11;14) translocation leading to cyclin D1 overexpression and is a widely used model for preclinical studies in this disease. This document provides detailed application notes and protocols for the use of this compound in a JEKO-1 subcutaneous xenograft model.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the catalytic HAT activity of EP300/CBP.[1][4] This inhibition leads to a reduction in histone acetylation, particularly at H3K27 and H3K18, which are key marks of active enhancers and promoters. In mantle cell lymphoma, EP300/CBP activity is linked to the expression of critical oncogenes, including MYC. By blocking EP300/CBP, this compound can suppress the transcription of these oncogenic drivers, leading to cell cycle arrest and inhibition of tumor growth.

Data Presentation

In Vivo Efficacy of this compound in JEKO-1 Xenograft Model

The following table summarizes representative data from a study evaluating the efficacy of this compound in a JEKO-1 xenograft model. In the original study, this compound administered at 0.5 mg/kg orally, twice daily (PO BID), resulted in a 67% tumor growth inhibition (TGI).[1] The table below provides an illustrative representation of tumor growth over a 21-day period, consistent with this reported outcome.

Day Vehicle Control - Mean Tumor Volume (mm³) ± SEM This compound (0.5 mg/kg PO BID) - Mean Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI)
0150 ± 15150 ± 150
3225 ± 20200 ± 1811
7450 ± 40325 ± 3028
10700 ± 65450 ± 4236
141100 ± 100600 ± 5545
171500 ± 140750 ± 7050
212000 ± 180660 ± 6067

Note: The daily tumor volume data presented in this table is illustrative and calculated to be consistent with the reported final tumor growth inhibition of 67%.

Pharmacodynamic Biomarker Analysis

Treatment with this compound leads to a significant reduction in histone acetylation.

Biomarker Tissue/Fluid Effect of this compound Treatment
Acetyl-Histone H3 (Lys27)PlasmaSignificant Reduction[1]
Acetyl-Histone H3 (Lys18)TumorSignificant Reduction[1]

Experimental Protocols

JEKO-1 Cell Culture
  • Cell Line: JEKO-1 (ATCC® CRL-3006™)

  • Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 20% fetal bovine serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Maintain cell density between 0.5 x 10⁶ and 1.5 x 10⁶ viable cells/mL. Split cultures 1:4 twice a week. Centrifuge cells at approximately 125 x g for 5-7 minutes and resuspend in fresh medium.

JEKO-1 Xenograft Model Establishment
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice), female, 6-8 weeks old.

  • Cell Preparation:

    • Harvest JEKO-1 cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium (e.g., PBS or RPMI-1640).

  • Implantation:

    • Prepare an injection solution of 1 x 10⁷ JEKO-1 cells in a volume of 100-200 µL.

    • For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of the mice.

  • Tumor Monitoring:

    • Monitor the animals for tumor formation. Tumors are typically palpable 2-3 weeks post-injection.

    • Measure tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize animals into treatment and control groups when tumors reach a mean volume of 100-200 mm³.

Preparation and Administration of this compound
  • Formulation for Oral Administration (PO):

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • A recommended vehicle for oral gavage consists of PEG300, Tween80, and water. For example, to prepare a 1 mL working solution, add 50 µL of a 90 mg/mL this compound stock in DMSO to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween80, mix until clear, and then add 500 µL of ddH₂O to reach the final volume.[4]

    • Another suggested vehicle is corn oil. For a 1 mL working solution, add 50 µL of a 15 mg/mL stock in DMSO to 950 µL of corn oil and mix thoroughly.[4]

    • The formulation should be prepared fresh daily.

  • Dosing Regimen:

    • Administer this compound at a dose of 0.5 mg/kg via oral gavage.

    • The dosing schedule is twice daily (BID).

    • The control group should receive the vehicle solution at the same volume and schedule.

  • Treatment Duration: Continue treatment for the duration of the study, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth_Factors Growth Factors & B-Cell Receptor Signaling PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT NF_kappaB NF-κB Pathway PI3K_AKT->NF_kappaB Transcription_Factors Transcription Factors (e.g., MYC, IRF4, NF-κB) NF_kappaB->Transcription_Factors EP300_CBP EP300/CBP (HAT Activity) Transcription_Factors->EP300_CBP recruits Acetylated_Histones Acetylated Histones (H3K18ac, H3K27ac) EP300_CBP->Acetylated_Histones acetylates CPI_1612 This compound CPI_1612->EP300_CBP inhibits Histones Histones (H3K18, H3K27) Histones->EP300_CBP Chromatin_Remodeling Open Chromatin & Active Enhancers Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Oncogene Transcription (e.g., MYC target genes) Chromatin_Remodeling->Gene_Transcription Cell_Proliferation MCL Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: this compound Signaling Pathway in Mantle Cell Lymphoma.

G Start Cell_Culture 1. JEKO-1 Cell Culture (RPMI + 20% FBS) Start->Cell_Culture Cell_Harvest 2. Harvest & Prepare Cells (1x10⁷ cells in 100-200 µL) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (Measure 2x weekly) Implantation->Tumor_Growth Randomization 5. Randomize Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment_Phase 6. Treatment Phase (21 Days) Randomization->Treatment_Phase Control_Group Vehicle Control (PO, BID) Treatment_Phase->Control_Group Group 1 CPI1612_Group This compound (0.5 mg/kg, PO, BID) Treatment_Phase->CPI1612_Group Group 2 Endpoint 7. Endpoint Analysis (Tumor Volume, Biomarkers) Control_Group->Endpoint CPI1612_Group->Endpoint

Caption: Experimental Workflow for JEKO-1 Xenograft Study.

References

Application Notes: (S,S)-CPI-1612 in MCF7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators CREBBP (CBP) and EP300.[1][2] In estrogen receptor-positive (ER+) breast cancer models, such as the MCF7 cell line, these co-activators are crucial for ER-mediated gene transcription and cell proliferation. CPI-1612 functions by competitively binding to the acetyl-CoA binding pocket of CREBBP/EP300, leading to a reduction in histone acetylation at key enhancer regions, thereby suppressing the transcriptional program that drives cancer cell growth.[3][4]

These notes provide an overview of the cellular and in vivo activity of CPI-1612 in MCF7 cells, along with detailed protocols for key experimental assays.

Quantitative Data Summary

The efficacy of this compound has been quantified through biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of CPI-1612
Assay TypeTarget/Cell LineEndpointValueReference
Biochemical AssayFull-Length EP300IC₅₀<0.5 nM[4]
Biochemical AssayFull-Length CREBBP (CBP)IC₅₀2.9 nM[4]
Biochemical AssayEP300 HATIC₅₀8.1 nM[4]
Cellular AssayMCF7 CellsGrowth Inhibition (GI₅₀)<100 nM[1][5]
Cellular AssayGeneral ER+ Cell LinesGrowth Inhibition (GI₅₀)<100 nM[5]
Cellular Target EngagementJEKO-1 CellsH3K18Ac Reduction (MSD)IC₅₀ = 14 nM[4]
Table 2: In Vivo Antitumor Activity of CPI-1612 in MCF7 Xenograft Model
Treatment Dose (Oral, BID)DurationEndpointResultReference
Dose-dependent21 daysTumor Growth InhibitionSignificant, dose-dependent reduction in tumor volume[5][6]
0.5 mg/kg4 weeksTumor Growth Inhibition (TGI)67% TGI[4]
Dose-dependent21 daysTarget Engagement (Tumor)Dose-dependent reduction in H3K18 acetylation[5]
Dose-dependent21 daysTarget Engagement (PBMCs)Dose-dependent reduction in H3K27 acetylation[5][6]

Mechanism of Action and Signaling Pathway

CPI-1612 inhibits the HAT activity of CREBBP/EP300, which are co-activators for transcription factors including the Estrogen Receptor (ER) and the pioneer factor FOXA1. This inhibition leads to decreased acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) at enhancer regions of ER-target genes, resulting in transcriptional repression and inhibition of cell proliferation.[2][3]

G cluster_0 Normal ER+ Cell Signaling cluster_1 Effect of CPI-1612 ER Estrogen Receptor (ER) Enhancer Enhancer DNA ER->Enhancer Binds FOXA1 FOXA1 FOXA1->Enhancer Binds CREBBP CREBBP/EP300 (HAT Activity) Enhancer->CREBBP Recruits H3K27 Histone H3 CREBBP->H3K27 Acetylates H3K27Ac H3K27ac H3K27->H3K27Ac Transcription Gene Transcription (e.g., Proliferation Genes) H3K27Ac->Transcription Activates CPI1612 CPI-1612 CREBBP_Inhib CREBBP/EP300 (HAT Activity) CPI1612->CREBBP_Inhib Inhibits No_H3K27Ac Reduced H3K27ac CREBBP_Inhib->No_H3K27Ac Prevents Acetylation Repression Transcriptional Repression No_H3K27Ac->Repression Leads to

Caption: Mechanism of CPI-1612 in ER+ breast cancer cells.

Experimental Protocols

Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol determines the half-maximal growth inhibitory concentration (GI₅₀) of CPI-1612 in MCF7 cells.

Materials:

  • MCF7 cells (ATCC HTB-22)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (dissolved in DMSO to a 10 mM stock)

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Trypsinize and count MCF7 cells. Seed 2,000-5,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of CPI-1612 in culture medium. A typical concentration range would be 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 4 days (96 hours) at 37°C, 5% CO₂.[6]

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ value.

G A 1. Seed MCF7 cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with serial dilutions of CPI-1612 B->C D 4. Incubate 96 hours C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data & Calculate GI₅₀ F->G

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot for Histone Acetylation

This protocol assesses the on-target effect of CPI-1612 by measuring changes in H3K27 acetylation.

Materials:

  • MCF7 cells

  • 6-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-H3K27ac, Rabbit anti-Total Histone H3

  • HRP-conjugated anti-rabbit secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed MCF7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with CPI-1612 (e.g., 5 nM, 50 nM) and a vehicle control for 6 hours.[3][5]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of supplemented RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 15-20 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-H3K27ac and anti-Total H3, typically at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the H3K27ac signal to the Total H3 signal.

G A Treat MCF7 cells with CPI-1612 (6 hours) B Lyse cells & quantify protein concentration A->B C Separate proteins via SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Probe with primary (anti-H3K27ac, anti-H3) & secondary antibodies D->E F Detect signal & analyze band intensity E->F

Caption: Western blot workflow for histone acetylation analysis.

Protocol 3: MCF7 Xenograft Tumor Model

This protocol describes the in vivo evaluation of CPI-1612 in an MCF7 subcutaneous xenograft model.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

  • MCF7 cells

  • Matrigel®

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) for estrogen supplementation.

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant each mouse with a 17β-Estradiol pellet. This is critical for the growth of ER+ MCF7 tumors.

  • Cell Implantation:

    • Harvest MCF7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Administer CPI-1612 or vehicle via oral gavage (PO) twice daily (BID) at the desired doses (e.g., 0.25 mg/kg).[6]

    • Continue treatment for 21-28 days.

  • Monitoring: Monitor tumor volumes and body weights throughout the study.

  • Endpoint Analysis: At the end of the study, tumors and tissues (e.g., blood for PBMC isolation) can be collected for pharmacodynamic analysis, such as measuring H3K18Ac or H3K27Ac levels.[5][6]

G A 1. Implant Estrogen Pellet in Nude Mice B 2. Subcutaneously Inject MCF7 Cells + Matrigel A->B C 3. Monitor Tumor Growth to ~150 mm³ B->C D 4. Randomize Mice into Groups C->D E 5. Administer CPI-1612 or Vehicle (PO, BID) D->E F 6. Measure Tumor Volume & Body Weight E->F Daily for 21-28 days F->E G 7. Endpoint: Collect Tissues for PD Analysis F->G

Caption: Workflow for an MCF7 xenograft study.

References

Measuring the Efficacy of (S,S)-CPI-1612 in 3D Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein).[1][2][3][4] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone proteins, primarily at histone H3 lysine (B10760008) 27 (H3K27) and lysine 18 (H3K18).[1][3] Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive therapeutic targets.[3] this compound exerts its anti-cancer effects by inhibiting this acetyltransferase activity, leading to a reduction in key histone acetylation marks and subsequent modulation of gene expression.[1][2]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant system for evaluating the efficacy of anti-cancer drugs compared to traditional 2D cell culture.[5][6][7][8] Spheroids mimic the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors.[9] This application note provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models, encompassing phenotypic and molecular endpoints.

Mechanism of Action of this compound

This compound targets the HAT activity of p300/CBP, leading to a decrease in histone acetylation, particularly H3K27ac. This modification is crucial for the activation of gene transcription. By inhibiting p300/CBP, this compound effectively represses the expression of key oncogenes, thereby inhibiting tumor growth and inducing apoptosis.

CPI1612_Mechanism cluster_0 Epigenetic Regulation cluster_1 Gene Expression p300_CBP p300/CBP (Histone Acetyltransferase) Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylation H3K27ac H3K27ac (Active Chromatin) Histone_H3->H3K27ac Oncogenes Oncogene Transcription H3K27ac->Oncogenes Activation Tumor_Growth Tumor Growth and Proliferation Oncogenes->Tumor_Growth CPI1612 This compound CPI1612->p300_CBP Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the efficacy of this compound in 3D cell culture.

experimental_workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays Spheroid_Formation 1. 3D Spheroid Formation Drug_Treatment 2. Treatment with this compound Spheroid_Formation->Drug_Treatment Phenotypic_Assays 3. Phenotypic Assessment Drug_Treatment->Phenotypic_Assays Molecular_Assays 4. Molecular Analysis Drug_Treatment->Molecular_Assays Viability Cell Viability (e.g., CellTiter-Glo 3D) Phenotypic_Assays->Viability Apoptosis Apoptosis (e.g., Caspase-Glo 3/7 3D) Phenotypic_Assays->Apoptosis IF Immunofluorescence (H3K27ac) Molecular_Assays->IF WB Western Blot (Histone Modifications) Molecular_Assays->WB qPCR RT-qPCR (Gene Expression) Molecular_Assays->qPCR Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis IF->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for efficacy testing.

Protocols

3D Tumor Spheroid Formation

This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

Procedure:

  • Culture and expand the chosen cancer cell line in standard 2D culture flasks.

  • Harvest the cells using trypsin-EDTA when they reach 70-80% confluency.

  • Neutralize the trypsin, collect the cells, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

  • Seed the cells into the wells of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 2-4 days.

Treatment with this compound

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 3D tumor spheroids in a 96-well plate

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Carefully remove half of the medium from each well containing a spheroid.

  • Add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Phenotypic Assessment

This assay measures ATP levels as an indicator of cell viability.[10][11][12]

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Treated spheroids in a 96-well plate

  • Luminometer

Procedure:

  • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

This assay measures caspase-3 and -7 activities, which are key markers of apoptosis.[13]

Materials:

  • Caspase-Glo® 3/7 3D Assay kit

  • Treated spheroids in a 96-well plate

  • Luminometer

Procedure:

  • Equilibrate the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Molecular Analysis

This protocol allows for the visualization and quantification of H3K27ac levels within the spheroids.

Materials:

  • Treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-H3K27ac

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Confocal microscope

Procedure:

  • Carefully collect the spheroids and fix them in 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the spheroids with the primary anti-H3K27ac antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 15 minutes.

  • Wash three times with PBS.

  • Mount the spheroids and image using a confocal microscope.

This protocol is for the analysis of total histone H3 and H3K27ac levels in spheroids.[14]

Materials:

  • Treated spheroids

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • Nitrocellulose membrane (0.2 µm pore size)

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Collect spheroids and perform histone extraction according to standard protocols.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

This protocol measures the expression of genes downstream of p300/CBP signaling.[15][16][17]

Materials:

  • Treated spheroids

  • RNA extraction kit suitable for 3D cultures (e.g., TRIzol, specialized kits)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene

Procedure:

  • Collect spheroids and extract total RNA using a suitable kit.[15][18]

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for target oncogenes and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Spheroid Viability and Apoptosis

Treatment GroupConcentration (nM)Cell Viability (% of Control)Caspase 3/7 Activity (Fold Change)
Vehicle (DMSO)0100 ± 5.21.0 ± 0.1
This compound1085.3 ± 4.81.5 ± 0.2
This compound10052.1 ± 6.13.2 ± 0.4
This compound100021.7 ± 3.96.8 ± 0.7

Table 2: Molecular Effects of this compound on Spheroids

Treatment GroupConcentration (nM)H3K27ac Intensity (Normalized to DAPI)Relative H3K27ac Level (Western Blot)Target Gene X Expression (Fold Change)
Vehicle (DMSO)01.0 ± 0.081.0 ± 0.11.0 ± 0.12
This compound100.78 ± 0.060.81 ± 0.090.85 ± 0.10
This compound1000.45 ± 0.050.49 ± 0.070.52 ± 0.08
This compound10000.18 ± 0.030.22 ± 0.040.25 ± 0.06

References

Application Note: Analysis of Apoptosis Induced by (S,S)-CPI-1612 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP[1][2][3][4]. These enzymes are critical regulators of gene transcription, and their inhibition has been shown to suppress tumor growth and proliferation in various cancer models, including mantle cell lymphoma and estrogen receptor-positive (ER+) breast cancer[3][5][6]. One of the key mechanisms by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry. The method described herein utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the cytotoxic effects of the compound.

Signaling Pathway of this compound in Apoptosis Induction

This compound inhibits the acetyltransferase activity of p300/CBP, leading to a reduction in histone acetylation, particularly H3K18Ac and H3K27Ac[2][4]. This epigenetic modification alters gene expression, resulting in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to the activation of the apoptotic cascade.

G cluster_0 Cellular Effects of this compound CPI1612 This compound p300_CBP p300/CBP HAT Activity CPI1612->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (H3K18Ac, H3K27Ac) p300_CBP->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_Apoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic Pro_Apoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bax) Gene_Expression->Pro_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Pro_Apoptotic->Apoptosis G cluster_workflow Flow Cytometry Workflow start Start cell_seeding Seed Cells (e.g., JEKO-1, MCF7) start->cell_seeding compound_treatment Treat with this compound (various concentrations and time points) cell_seeding->compound_treatment cell_harvesting Harvest and Wash Cells compound_treatment->cell_harvesting staining Stain with Annexin V-FITC and PI cell_harvesting->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Data Analysis (Quantify Apoptotic Populations) flow_cytometry->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (S,S)-CPI-1612 in In Vitro HAT Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-CPI-1612 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP), also known as KAT3A and KAT3B.[1] These enzymes are critical transcriptional co-regulators involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer.[1][2] this compound acts as an acetyl-CoA competitive inhibitor, effectively suppressing the acetylation of histone and non-histone protein substrates.[3] These application notes provide detailed protocols and data for the use of this compound in in vitro HAT activity assays to determine its potency and selectivity.

Mechanism of Action

EP300 and CBP catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails and other proteins. This post-translational modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.[4] this compound selectively binds to the HAT domain of EP300/CBP, competing with acetyl-CoA to prevent this transfer and thereby inhibiting gene transcription.[3]

Mechanism_of_Action acetyl_coa Acetyl-CoA ep300_cbp EP300/CBP (HAT Enzyme) acetyl_coa->ep300_cbp Binds acetylated_histone Acetylated Histone (e.g., H3K18Ac, H3K27Ac) ep300_cbp->acetylated_histone Catalyzes Acetylation histone Histone Substrate (e.g., H3) histone->ep300_cbp Binds transcription Gene Transcription acetylated_histone->transcription Promotes cpi1612 This compound cpi1612->inhibition inhibition->ep300_cbp

Caption: Mechanism of this compound inhibition of EP300/CBP.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Target/AssayIC50/EC50 (nM)Assay Type
EP300 HAT8.1Scintillation Proximity Assay (SPA)
Full-Length EP300<0.5Biochemical Assay
Full-Length CBP2.9Biochemical Assay
H3K18Ac MSD14Meso Scale Discovery (Cell-based)
JEKO-1 Cell Proliferation<7.9Cell Viability Assay

Data compiled from multiple sources.[5][6][7]

Table 2: Selectivity Profile of this compound

TargetActivity
Tip60No inhibitory activity
HAT1No inhibitory activity
PCAFNo inhibitory activity
MYST2No inhibitory activity
MYST3No inhibitory activity
MYST4No inhibitory activity
GCN5L2No inhibitory activity
hERGWeak activity (IC50 = 10.4 µM)
CYP2C8Moderate inhibition (IC50 = 1.9 µM)
CYP2C19Moderate inhibition (IC50 = 2.7 µM)
CYP3A4, CYP2D6, CYP1A2Weak inhibition (>50 µM, 34 µM, >50 µM respectively)
CYP2B6, CYP2C9Weak inhibition (8.2 µM, 6.6 µM respectively)

Data compiled from multiple sources.[1][7][8]

Experimental Protocols

Protocol 1: In Vitro Fluorometric HAT Activity Assay for IC50 Determination of this compound

This protocol describes a method to determine the IC50 value of this compound against a specific HAT, such as EP300, by measuring the production of Coenzyme A (CoA-SH), a co-product of the acetylation reaction.[4][9]

Principle:

The HAT enzyme transfers an acetyl group from Acetyl-CoA to a histone peptide substrate. This reaction releases CoA with a free sulfhydryl group (CoA-SH). A developer reagent then reacts with the free thiol of CoA-SH to produce a highly fluorescent product, which can be measured to quantify enzyme activity.[4][9] The degree of inhibition by this compound is determined by the reduction in fluorescence.

Materials and Reagents:

  • Recombinant human EP300 enzyme

  • This compound (and its isomer (R,R)-CPI-1612 as a negative control, if available[10])

  • Histone H3 peptide (e.g., H3 (1-21))

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developer Reagent (Thiol-reactive fluorescent probe)

  • Stop Reagent

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm or similar, depending on the developer)[9]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Reagent Preparation:

    • Dilute the EP300 enzyme to the desired working concentration in HAT Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the Histone H3 peptide and Acetyl-CoA solutions in HAT Assay Buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of the 96-well plate.

    • Add 50 µL of the diluted EP300 enzyme solution to all wells except the "no enzyme" control wells. Add 50 µL of HAT Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • Prepare a substrate mix containing the Histone H3 peptide and Acetyl-CoA.

    • Add 50 µL of the substrate mix to each well to start the reaction. The final reaction volume will be ~102 µL.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction and Signal Development:

    • Add the Developer Reagent to each well as per the manufacturer's instructions. Some kits may require adding a stop reagent before the developer.

    • Incubate the plate at room temperature for 15-20 minutes, protected from light, to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound/DMSO to 96-well Plate prep_compound->add_compound add_enzyme Add EP300/CBP Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate start_reaction Add Substrate Mix (Histone Peptide + Acetyl-CoA) pre_incubate->start_reaction incubate Incubate (30-60 min) start_reaction->incubate develop Add Developer Reagent incubate->develop read_plate Read Fluorescence develop->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for IC50 determination of a HAT inhibitor.

References

Troubleshooting & Optimization

(S,S)-CPI-1612 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between suppliers. It is highly soluble, with reported concentrations reaching up to 230 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][2] For detailed figures, please refer to the solubility data table below.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, bring the vial of powdered this compound to room temperature before opening. Add the desired volume of fresh, anhydrous DMSO. To aid dissolution, you can vortex the solution or use an ultrasonic bath.[1][3] For a detailed step-by-step guide, see the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound DMSO stock solutions?

A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][5]

Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A4: If you observe precipitation, warm the solution to 37°C for 10-30 minutes and vortex or sonicate until the compound is fully redissolved.[6] Ensure all precipitate has dissolved before using the solution in your experiments to avoid inaccurate concentrations.[6]

Q5: What is the maximum final concentration of DMSO I should use in my cell-based assays?

A5: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for many cell lines.[4][5][6] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3][5]

Data Summary

This compound Solubility in DMSO
SupplierConcentration (mg/mL)Molar Equivalent (mM)Notes
Selleck Chemicals90 mg/mL199.76 mMUse fresh DMSO as moisture can reduce solubility.[2]
MedchemExpress230 mg/mL510.51 mMRequires sonication; hygroscopic DMSO significantly impacts solubility.[1]

Molecular Weight of this compound is approximately 450.54 g/mol .[2]

Recommended Storage and Stability of DMSO Stock Solutions
Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][5]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][5]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 100 mM solution, you would need 45.05 mg.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.

  • Dissolve: Securely cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 10-30 minutes.[6] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes in sterile vials. This is critical to prevent degradation from multiple freeze-thaw cycles.[4]

  • Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use, as detailed in the stability table.

Troubleshooting and Visual Guides

This section provides diagrams to visualize experimental workflows and troubleshoot common issues.

G cluster_workflow Workflow: Preparing this compound DMSO Stock Solution start Start: Obtain this compound Powder equilibrate 1. Equilibrate vial to room temperature start->equilibrate weigh 2. Weigh required amount of powder equilibrate->weigh add_dmso 3. Add fresh, anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve inspect 5. Visually inspect for clarity dissolve->inspect aliquot 6. Aliquot into single-use volumes inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End: Ready for use store->end_node

Caption: Workflow for preparing a DMSO stock solution of this compound.

G cluster_troubleshooting Troubleshooting: Solubility Issues issue Issue: Compound won't dissolve or has precipitated check_dmso Is the DMSO fresh and anhydrous? issue->check_dmso use_fresh Action: Use a new, sealed bottle of anhydrous DMSO check_dmso->use_fresh No aid_dissolution Have you tried aiding dissolution? check_dmso->aid_dissolution Yes use_fresh->issue sonicate Action: Warm to 37°C and sonicate for 10-30 mins aid_dissolution->sonicate No check_concentration Is the concentration too high? aid_dissolution->check_concentration Yes sonicate->issue dilute Action: Prepare a more dilute solution check_concentration->dilute Yes resolved Issue Resolved check_concentration->resolved No dilute->issue

Caption: Decision tree for troubleshooting solubility problems with this compound.

References

Optimizing (S,S)-CPI-1612 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S,S)-CPI-1612 in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3][4] These enzymes play a crucial role in regulating gene transcription by acetylating histone proteins, particularly at histone 3 lysine (B10760008) 18 (H3K18) and lysine 27 (H3K27).[3][5] By inhibiting EP300/CBP, CPI-1612 prevents this acetylation, leading to changes in chromatin structure and gene expression, which can result in anti-cancer activity.[1][2]

Q2: What is the typical concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. However, published data indicates that it is effective in the low nanomolar to micromolar range. For instance, it inhibits JEKO-1 cell proliferation with an IC50 value of less than 7.9 nM.[1][6] In various breast cancer cell lines, the GI50 values for cell viability are generally below 100 nM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[2][6] For example, a stock solution of 10 mM in DMSO can be prepared. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

For storage, the powder form is stable for years at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for up to a month.[2]

Q4: Is this compound selective for EP300/CBP?

Yes, this compound is a selective inhibitor of EP300/CBP.[5][7] It has been shown to have minimal off-target activity against other HAT families and other epigenetic targets.[3] This selectivity makes it a valuable tool for studying the specific roles of EP300 and CBP in biological processes.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Question: Have you confirmed the activity of your this compound compound?

    • Answer: If possible, test the compound on a sensitive cell line, such as JEKO-1, where the expected IC50 is very low. A lack of effect could indicate a problem with the compound's integrity.

  • Question: Is your concentration range appropriate for your cell line?

    • Answer: The sensitivity to CPI-1612 can vary significantly between cell lines. It is crucial to perform a dose-response curve, typically ranging from low nanomolar to low micromolar concentrations, to determine the optimal working concentration for your specific cells.

  • Question: Is the incubation time sufficient?

    • Answer: The effects of epigenetic inhibitors can take time to manifest. Consider extending the incubation period (e.g., 48, 72, or even 96 hours) to observe a significant phenotypic effect like decreased cell viability.

  • Question: Have you verified target engagement in your cells?

    • Answer: Use Western blotting to check for a decrease in the levels of H3K18ac or H3K27ac, which are direct downstream markers of EP300/CBP activity. This will confirm that the inhibitor is entering the cells and engaging its target.

Issue 2: I am observing significant cytotoxicity even at low concentrations.

  • Question: Is your cell line particularly sensitive to EP300/CBP inhibition?

    • Answer: Some cell lines are highly dependent on EP300/CBP activity for survival. If you observe widespread cell death, you may need to use a lower concentration range and shorter incubation times for your experiments.

  • Question: Could the DMSO concentration be too high?

    • Answer: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a tolerable level, typically below 0.5%. High concentrations of DMSO can be toxic to cells.

  • Question: Are you using the correct formulation of the compound?

    • Answer: Ensure you are using the (S,S) enantiomer of CPI-1612, which is the active form.

Issue 3: My experimental results are inconsistent.

  • Question: Are you preparing fresh working solutions for each experiment?

    • Answer: It is best practice to prepare fresh dilutions of this compound from your frozen stock for each experiment to ensure consistent potency.

  • Question: Are you avoiding repeated freeze-thaw cycles of your stock solution?

    • Answer: Aliquoting your stock solution into single-use vials is critical to maintain its stability and ensure reproducible results.

  • Question: Is your cell culture confluence consistent across experiments?

    • Answer: The initial cell seeding density can influence the outcome of the experiment. Ensure that you are seeding a consistent number of cells and that they are in the logarithmic growth phase when the treatment is applied.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (EP300 HAT) 8.1 nMBiochemical assay[1]
IC50 (Full-length EP300) <0.5 nMBiochemical assay[1][6]
IC50 (Full-length CBP) 2.9 nMBiochemical assay[1][6]
IC50 (H3K18Ac MSD) 14 nMCell-based assay[1][6]
IC50 (JEKO-1 cell proliferation) <7.9 nMCell-based assay[1][6]
GI50 (ER+ Breast Cancer Cell Lines) <100 nMCell viability assay (4 days)[7][8]

Detailed Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and determine their viability using a method like Trypan Blue exclusion.

    • Seed the cells in a 96-well, opaque-walled plate at a predetermined optimal density for your cell line. The seeding density should allow for logarithmic growth over the course of the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM.

    • Include a DMSO-only control (vehicle) with the same final DMSO concentration as the highest CPI-1612 concentration.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of CPI-1612 or the vehicle control.

    • Return the plate to the incubator.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected onset of the compound's effect.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the GI50 (concentration that inhibits cell growth by 50%).

Protocol 2: Verifying Target Engagement via Western Blot for H3K27ac
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) for a specific duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear the genomic DNA and reduce viscosity.

    • Centrifuge the lysate at high speed to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until adequate separation of the low molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like beta-actin.

    • Quantify the band intensities to determine the relative decrease in H3K27ac levels upon treatment with this compound.

Visualizations

EP300_CBP_Signaling_Pathway cluster_nucleus Nucleus EP300_CBP EP300/CBP Acetylated_H3 Acetylated Histone H3 (e.g., H3K18ac, H3K27ac) EP300_CBP->Acetylated_H3 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Substrate Histone_H3 Histone H3 Histone_H3->EP300_CBP Substrate Chromatin_Remodeling Open Chromatin Acetylated_H3->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription CPI_1612 This compound CPI_1612->EP300_CBP

Caption: EP300/CBP signaling and inhibition by this compound.

Concentration_Optimization_Workflow Start Start: Optimize this compound Concentration Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions 2. Prepare Serial Dilutions of CPI-1612 Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat Cells with CPI-1612 and Vehicle Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for a Defined Period (e.g., 72h) Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Data_Analysis 6. Analyze Data and Plot Dose-Response Curve Viability_Assay->Data_Analysis Determine_GI50 7. Determine GI50 Data_Analysis->Determine_GI50 End End: Optimal Concentration Identified Determine_GI50->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Issue: No or Low Efficacy Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Solution_Dose Solution: Perform a broader dose-response experiment. Check_Concentration->Solution_Dose No Check_Target Have you verified target engagement (e.g., p-H3K27ac)? Check_Incubation->Check_Target Yes Solution_Time Solution: Increase the incubation time. Check_Incubation->Solution_Time No Solution_Target Solution: Perform Western blot for target modulation. Check_Target->Solution_Target No Check_Compound Consider compound integrity. Check_Target->Check_Compound Yes

Caption: Troubleshooting decision tree for low efficacy.

References

Potential off-target effects of (S,S)-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S,S)-CPI-1612. The information addresses potential issues related to the compound's on-target and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and orally bioavailable inhibitor of the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (p300) and CREB-binding protein (CBP).[1][2][3] It competitively binds to the acetyl-CoA binding site of these enzymes, leading to a reduction in the acetylation of histone and non-histone protein targets.[3] A primary downstream effect is the suppression of H3K27 and H3K18 acetylation.[2][3]

Q2: What are the recommended cell-based assay concentrations for this compound?

For cellular assays, a concentration of 50 nM is recommended for the inhibition of H3K18 acetylation and for observing anti-proliferative effects in sensitive cell lines like JEKO-1.[4] However, the optimal concentration may vary depending on the cell line and experimental endpoint. It is advisable to perform a dose-response study to determine the optimal concentration for your specific system.

Q3: Is this compound selective for EP300/CBP?

This compound has been shown to be highly selective for EP300/CBP. It has been tested against a panel of seven other histone acetyltransferases (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2) and showed no inhibitory activity.[3] It also showed minimal activity against a broader panel of off-target proteins in the Eurofins Safety44 screen.[3]

Q4: What are the known off-target effects of this compound?

While generally selective, this compound has shown some weak to moderate activity against a few off-target proteins. These include the hERG channel and several cytochrome P450 (CYP) enzymes.[2][3][4] This is important to consider for in vivo studies and for in vitro experiments using systems that express these proteins.

Troubleshooting Guide

Problem 1: I am not observing the expected level of histone acetylation inhibition.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Solution: Perform a dose-response experiment to determine the EC50 for the inhibition of H3K27ac or H3K18ac in your specific cell line. The effective concentration can vary between cell types.

  • Possible Cause 2: Compound Degradation.

    • Solution: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[2] In solvent, it should be stored at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Ensure you are using a fresh, properly stored aliquot.

  • Possible Cause 3: High Cell Density or Serum Levels.

    • Solution: High cell densities or high concentrations of serum proteins can sometimes affect the availability of the compound to the cells. Try optimizing your cell seeding density and serum concentration.

Problem 2: I am observing unexpected toxicity or phenotypic effects in my cell-based assays.

  • Possible Cause 1: Off-Target Effects.

    • Solution: While this compound is highly selective, at higher concentrations, off-target effects could contribute to the observed phenotype. Refer to the off-target data in Table 1. Consider if your experimental system expresses any of the identified off-target proteins at high levels. Lowering the concentration of this compound to the minimal effective dose for on-target engagement may help mitigate these effects.

  • Possible Cause 2: On-Target Toxicity.

    • Solution: Inhibition of EP300/CBP can lead to cell cycle arrest and apoptosis in sensitive cell lines. The observed toxicity may be a direct result of the on-target activity of the compound. It is important to have appropriate controls to distinguish between on-target and off-target toxicity.

Problem 3: I am observing inconsistent results in my in vivo experiments.

  • Possible Cause 1: Poor Bioavailability in the Animal Model.

    • Solution: this compound has good oral bioavailability in mice and dogs but has poor bioavailability in rats.[3][4] Ensure you are using an appropriate animal model.

  • Possible Cause 2: Drug Metabolism.

    • Solution: this compound shows moderate inhibition of CYP2C8 and CYP2C19.[2][3][4] If your animal model has high levels of these enzymes, it could affect the metabolism and clearance of the compound. Consider this when designing your dosing regimen.

Quantitative Data on Off-Target Effects

TargetAssay TypeIC50 (µM)Reference(s)
hERGBinding Assay10.4[2][3]
CYP2C8Inhibition Assay1.9[2][3]
CYP2C19Inhibition Assay2.7[2][3]
CYP2B6Inhibition Assay8.2[3]
CYP2C9Inhibition Assay6.6[3]
CYP2D6Inhibition Assay34[3]
CYP1A2Inhibition Assay>50[3]
CYP3A4Inhibition Assay>50[3]
Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2Inhibition AssayNo Activity[3]

Experimental Protocols

Protocol 1: Cellular Target Engagement Assay for Histone Acetylation

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6-24 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Western Blotting:

    • Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-H3K27ac, anti-H3K18ac) and a loading control (e.g., anti-total Histone H3).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal. Calculate the EC50 value for the inhibition of histone acetylation.

Visualizations

EP300_CBP_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibitor EP300_CBP EP300/CBP Acetylated_Histone Acetylated Histone H3 (H3K27ac, H3K18ac) EP300_CBP->Acetylated_Histone Acetylation Histone Histone H3 Histone->EP300_CBP Substrate TF Transcription Factors TF->EP300_CBP Recruitment Gene Target Genes Transcription Gene Transcription Acetylated_Histone->Transcription Promotes Transcription->Gene Expression CPI_1612 This compound CPI_1612->EP300_CBP Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Substrate

Caption: Signaling pathway of EP300/CBP and its inhibition by this compound.

Off_Target_Screening_Workflow Compound This compound Primary_Screen Primary Screen (e.g., Kinome Scan, Safety Panel) Compound->Primary_Screen Hit_Identification Hit Identification (Statistically significant interactions) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50/EC50) Hit_Identification->Dose_Response No_Effect No Significant Off-Target Effect Hit_Identification->No_Effect No significant hits Secondary_Assay Secondary/Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Dose_Response->Secondary_Assay Cellular_Validation Cellular Validation (Phenotypic effects in relevant cell lines) Secondary_Assay->Cellular_Validation Conclusion Confirmation of Off-Target Effect Cellular_Validation->Conclusion

Caption: Experimental workflow for identifying potential off-target effects.

References

Troubleshooting inconsistent results with (S,S)-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise when working with this compound, providing potential causes and solutions in a direct question-and-answer format.

Question 1: I am having trouble dissolving this compound, especially for my in vivo experiments. I'm observing precipitation in my final formulation. What should I do?

Answer: This is a common issue that can lead to inconsistent results. The solubility of this compound is highly dependent on the solvent and the preparation method.

  • For In Vitro Stock Solutions: this compound is readily soluble in DMSO.[1] However, the quality of the DMSO is critical. Using DMSO that has absorbed moisture can significantly reduce the compound's solubility.[2] Always use fresh, anhydrous DMSO to prepare stock solutions.

  • For In Vivo Formulations: Preparing a stable formulation for animal studies requires a specific procedure. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[3] It is crucial to prepare the working solution fresh on the day of use.[3] Two common protocols are provided in the "Experimental Protocols" section below. Following the precise order of solvent addition is essential for success.[2]

Question 2: My measured IC50 value for this compound seems to vary between different experiments or cell lines. Is this expected?

Answer: Yes, some variability in potency measurements can be expected due to several factors:

  • Mechanism of Action: this compound is an acetyl-CoA competitive inhibitor of the EP300/CBP histone acetyltransferases (HATs).[4] The intracellular concentration of acetyl-CoA can vary between different cell lines and even under different culture conditions.[4][5] Higher levels of acetyl-CoA will require higher concentrations of the inhibitor to achieve the same level of HAT inhibition, thus shifting the apparent IC50 value.

  • Assay Conditions: Differences in experimental parameters such as cell density, incubation time, and the specific endpoint being measured (e.g., direct enzymatic inhibition vs. cell viability) can all contribute to shifts in observed potency.[6] For instance, viability assays measured after 4 days may yield different values than histone acetylation assays measured after 3 hours.[6]

  • Cell Line Sensitivity: Different cancer cell lines can exhibit varying degrees of sensitivity to EP300/CBP inhibition based on their underlying genetic and epigenetic landscapes.[4]

To ensure consistency, it is vital to standardize your experimental protocol and carefully document all parameters.

Question 3: I'm concerned about the stability of the compound. How should I store it, and could degradation be the cause of inconsistent results?

Answer: Proper storage is critical for maintaining the integrity and activity of this compound. Improper storage can lead to degradation and a loss of potency.

  • Powder Form: The solid powder is stable and should be stored at -20°C for long-term use (up to 3 years) or at 4°C for short-term use (days to weeks).[1][2] It should be kept in a dry, dark environment.[1]

  • Stock Solutions: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For optimal stability, store these aliquots at -80°C (stable for 6 months to a year) or -20°C (stable for 1 month).[2][3]

  • Working Solutions: Diluted working solutions, especially aqueous formulations for in vivo studies, are less stable and should be prepared fresh immediately before each experiment.[2][3]

If you observe a progressive decline in the compound's effect over time, consider preparing a fresh stock solution from the powder.

Question 4: I'm observing some unexpected cellular effects that don't seem related to histone acetylation. Could these be off-target effects?

Answer: this compound is a highly selective inhibitor of EP300/CBP HATs and shows minimal activity against a panel of other HATs and safety-related targets.[7] However, like any small molecule inhibitor, the potential for off-target effects increases with concentration.[8]

  • Concentration: Ensure you are using the lowest effective concentration possible to achieve the desired on-target effect. The reported GI50 values are typically below 100 nM in sensitive cell lines.[4]

  • Off-Target Profile: this compound has been shown to have weak inhibitory activity against the hERG channel (IC50 = 10.4 μM) and moderate activity against cytochrome P450 enzymes CYP2C8 (IC50 = 1.9 μM) and CYP2C19 (IC50 = 2.7 μM).[3][9] These effects are unlikely to be significant in typical cell-based assays but could be relevant in specific contexts or at high concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Potency and Activity

Target/AssayIC50 / GI50 / EC50Cell Line / SystemReference
EP300 HAT (full length)<0.5 nMBiochemical Assay[3][9]
CBP HAT (full length)2.9 nMBiochemical Assay[3][9]
EP300 HAT8.0 - 8.1 nMBiochemical Assay[2][3]
JEKO-1 Cell Proliferation<7.9 nMJEKO-1 Cells[3][7]
H3K18 Acetylation14 nMJEKO-1 Cells[3][7]
ER+ Breast Cancer Lines<100 nMMCF7, T47D, etc.[4][6]

Table 2: In Vivo Efficacy and Pharmacokinetics

Animal ModelDose & AdministrationKey FindingReference
JEKO-1 Xenograft (Mouse)0.5 mg/kg, PO, BID67% Tumor Growth Inhibition (TGI)[7][9][11]
CD-1 MouseSingle Oral DoseBrain-to-plasma ratio of 0.35[3][11]
Mouse5 mg/kg POBioavailability (F%) = 79%[3][9]
Rat5 mg/kg POBioavailability (F%) = 9%[3][9]
Dog1.0 mg/kg POBioavailability (F%) = 71%[3][9]

Table 3: Off-Target Activity Profile

Off-TargetIC50Assay TypeReference
hERG Channel10.4 μMBinding Assay[3][9]
CYP2C81.9 μMInhibition Assay[3][9]
CYP2C192.7 μMInhibition Assay[3][9]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Assays

  • Reagent: this compound powder, fresh anhydrous DMSO.

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.

    • Based on the molecular weight (450.55 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Carefully add the fresh, anhydrous DMSO to the vial.

    • Vortex or sonicate gently until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of Formulations for In Vivo Oral (PO) Administration

Note: These formulations should be prepared fresh daily and used immediately.[2][3] The order of solvent addition is critical.

A) Suspended Solution Formulation[3]

  • Solvents: DMSO, PEG300, Tween-80, Saline.

  • Procedure (to prepare 1 mL):

    • Prepare a stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution. Mix until clear.

    • Add 50 µL of Tween-80. Mix until clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

    • The final mixture will be a suspension. Mix thoroughly before each administration. This formulation can yield a concentration of up to 5 mg/mL.

B) Clear Solution Formulation[3]

  • Solvents: DMSO, Corn Oil.

  • Procedure (to prepare 1 mL):

    • Prepare a stock solution of this compound in DMSO.

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the DMSO stock solution.

    • Mix thoroughly until a clear solution is formed. This method can achieve a concentration of ≥ 5 mg/mL.

Visualizations

Diagram 1: this compound Mechanism of Action

Caption: Competitive inhibition of EP300/CBP by this compound.

Diagram 2: General Experimental Workflow

Experimental_Workflow cluster_analysis Examples of Analysis Prep 1. Compound Preparation (Stock & Working Solutions) Treat 2. Cell / Animal Treatment (Dose-Response / Time-Course) Prep->Treat Harvest 3. Sample Harvesting (Cells, Tissues, Blood) Treat->Harvest Analysis 4. Downstream Analysis Harvest->Analysis Data 5. Data Interpretation Analysis->Data WB Western Blot (p-Histones) Via Viability Assay (CellTiter-Glo) qPCR qRT-PCR (Target Genes)

Caption: A typical workflow for evaluating this compound activity.

References

(S,S)-CPI-1612 bioavailability issues in rat models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments, with a specific focus on addressing the observed bioavailability issues in rat models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low oral bioavailability of this compound in our rat studies. Is this a known issue?

A1: Yes, this is a documented finding. While this compound (also referred to as compound 17 in some literature) demonstrates good oral bioavailability in mice and dogs, its exposure in rats is limited by poor bioavailability.[1][2] Published data indicates an oral bioavailability of approximately 9% in rats, compared to 79% in mice and 71% in dogs.[1][2]

Q2: What are the potential reasons for the low bioavailability of this compound specifically in rats?

A2: The exact species-specific reasons have not been fully elucidated in the provided literature. However, common factors contributing to poor oral bioavailability of poorly soluble compounds like CPI-1612 include:

  • First-Pass Metabolism: The compound may be extensively metabolized in the rat liver or gut wall before reaching systemic circulation. This can be species-dependent.

  • Poor Solubility and Dissolution: As a poorly water-soluble drug, its absorption can be limited by the rate at which it dissolves in the gastrointestinal fluids.[3][4]

  • Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the rat intestine, which actively pump the drug back into the gut lumen, limiting absorption.

  • Gastrointestinal Environment: Differences in the pH, enzymatic activity, and transit time of the rat gastrointestinal tract compared to other species could play a role.

Q3: How can we formulate this compound for oral gavage in rats to potentially improve its absorption?

A3: Proper formulation is critical. Since CPI-1612 is insoluble in water, a suspension or a solution using co-solvents is necessary.[5] Here are some commonly used vehicle compositions suggested for poorly soluble compounds, including CPI-1612:

  • Suspension in Corn Oil: A simple formulation involves dissolving the compound first in a small amount of DMSO and then suspending it in corn oil.[2][6]

  • Co-Solvent System: A multi-component system can be used to maintain solubility. A frequently cited example includes a mixture of DMSO, PEG300, Tween-80, and saline (or water).[2][5] It is crucial to add the components in the correct order and ensure the compound is fully dissolved or evenly suspended before administration.

For detailed steps, please refer to the Experimental Protocols section below.

Q4: Are there any general strategies we can explore to enhance the bioavailability of a compound like CPI-1612?

A4: Yes, for preclinical development of compounds with low solubility and bioavailability, several advanced formulation strategies can be considered. While these may require more extensive formulation development, they are established methods for improving drug absorption:[4][7][8]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create a more soluble amorphous form.[3][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[9]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosizing) significantly increases the surface area for dissolution.[4][8][9]

Quantitative Data Summary

The pharmacokinetic parameters of this compound show significant variability across preclinical species, highlighting the bioavailability challenge in rats.

ParameterRatMouseDog
Oral Dose (PO) 5.0 mg/kg5.0 mg/kg1.0 mg/kg
Intravenous Dose (IV) 1.0 mg/kg1.0 mg/kg0.5 mg/kg
Bioavailability (F%) 9%79%71%
Clearance (L/h/kg) 2.63.80.42
Volume of Distribution (Vss, L/kg) 1.82.03.7
Half-life (T1/2, h) 1.20.985.5
AUC/dose (h·mg/mL) 35.62111691
Data sourced from Wilson et al. (2020).[1][2]

Experimental Protocols

Protocol: Formulation and Oral Administration of this compound in Rats

This protocol describes a common method for preparing a co-solvent formulation for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous[5]

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Oral gavage needles appropriate for rats

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder for your desired dose concentration.

  • Initial Solubilization: Add 10% of the final desired volume as DMSO to the CPI-1612 powder. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex or sonicate until the compound is completely dissolved. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[5]

  • Add Co-solvents: To the clear DMSO solution, add the following components sequentially, mixing thoroughly after each addition:

    • Add 40% of the final volume as PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is clear.

    • Add 5% of the final volume as Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear.

  • Final Dilution: Add the remaining 45% of the final volume as saline (e.g., 450 µL for a 1 mL final volume) to reach the target concentration. Mix thoroughly.

  • Administration: Administer the freshly prepared formulation to the rats via oral gavage at the appropriate volume based on body weight. The mixed solution should be used immediately for optimal results.[5]

Visualizations

Logical & Experimental Workflows

G cluster_0 Troubleshooting Low Bioavailability A Low Bioavailability Observed in Rat PK Study B Is formulation optimized? A->B C Review Formulation Protocol (Solubility, Stability) B->C No E Assess First-Pass Metabolism (In vitro liver microsomes) B->E Yes D Consider Alternative Vehicles (e.g., Lipid-based, SEDDS) C->D G Hypothesis Confirmed: Formulation Issue D->G F Investigate Efflux (Caco-2 permeability assay) E->F H Hypothesis Confirmed: Metabolic/Transporter Issue F->H

Caption: Troubleshooting workflow for low bioavailability.

G cluster_1 Pharmacokinetic Study Workflow A Acclimate Rats B Prepare Formulation (e.g., Co-solvent system) A->B C Divide into IV and PO Dosing Groups B->C D Administer this compound C->D E Collect Blood Samples at Timed Intervals D->E F Process Plasma E->F G Analyze Drug Concentration (LC-MS/MS) F->G H Calculate PK Parameters (AUC, T1/2, F%) G->H

Caption: Experimental workflow for a pharmacokinetic study.

G cluster_2 Factors Affecting Oral Bioavailability Drug Drug in Dosage Form Dissolution Dissolution in GI Tract Drug->Dissolution GI_Lumen Drug in Solution in GI Lumen Dissolution->GI_Lumen Absorption Absorption across Gut Wall GI_Lumen->Absorption Portal_Vein Drug in Portal Vein Absorption->Portal_Vein Liver First-Pass Metabolism (Liver) Portal_Vein->Liver Systemic Drug in Systemic Circulation Liver->Systemic Solubility Solubility Solubility->Dissolution Permeability Permeability Permeability->Absorption Metabolism Metabolism Metabolism->Liver

References

Managing (S,S)-CPI-1612 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-CPI-1612 in long-term studies. The information is designed to help anticipate and manage potential toxicities and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP).[1][2][3][4] These proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2][3] By inhibiting the HAT activity of p300/CBP, this compound can modulate the expression of various genes, including those involved in cancer development and progression.[1][2]

Q2: What are the potential on-target toxicities associated with dual p300/CBP inhibition in long-term studies?

A2: The primary on-target toxicity associated with dual inhibition of p300 and CBP is hematological toxicity, specifically thrombocytopenia (a low platelet count). This is due to the critical role of p300/CBP in the differentiation and maturation of hematopoietic stem cells, including megakaryocytes which are responsible for platelet production. Preclinical studies with similar dual p300/CBP inhibitors have demonstrated marked effects on thrombopoiesis. Other potential hematological toxicities may include impacts on red and white blood cell lineages. Additionally, deleterious effects on gastrointestinal and reproductive tissues have been observed in preclinical models of dual p300/CBP inhibition.

Q3: Are there any known off-target effects of this compound?

A3: Based on available preclinical data, this compound is reported to be a highly selective inhibitor of p300/CBP with minimal activity against other histone acetyltransferases and a panel of other off-target proteins. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to perform appropriate control experiments to validate that the observed effects are due to on-target inhibition.

Q4: How should I monitor for potential toxicities during my long-term in vivo studies with this compound?

A4: Regular monitoring is crucial for long-term studies. This should include:

  • Hematological Monitoring: Perform complete blood counts (CBCs) at regular intervals (e.g., weekly or bi-weekly) to monitor for thrombocytopenia, anemia, and neutropenia.

  • Clinical Chemistry: Conduct serum biochemistry analysis to assess liver function (ALT, AST, bilirubin) and kidney function (BUN, creatinine) at baseline and throughout the study.

  • Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and any signs of distress or adverse effects.

  • Histopathology: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a comprehensive histopathological examination of major organs, with a particular focus on the bone marrow, gastrointestinal tract, and reproductive organs.

Troubleshooting Guides

Issue 1: Significant Decrease in Platelet Count (Thrombocytopenia)
  • Possible Cause: On-target inhibition of p300/CBP affecting megakaryocyte development and platelet production.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the complete blood count to confirm the thrombocytopenia.

    • Dose Reduction: Consider reducing the dose of this compound. A dose-response relationship for the toxicity should be established if possible.

    • Intermittent Dosing: If continuous dosing is leading to cumulative toxicity, switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow for recovery of platelet counts.

    • Supportive Care: In cases of severe thrombocytopenia with associated bleeding, supportive care measures may be necessary. In preclinical models, this is often a humane endpoint. In a clinical setting, this could involve platelet transfusions.

    • Consider Thrombopoietin Receptor Agonists: For research purposes, exploring the co-administration of thrombopoietin receptor agonists could be a strategy to mitigate thrombocytopenia, though this would introduce a new variable to the experiment.

Issue 2: Weight Loss and/or Signs of Gastrointestinal Distress
  • Possible Cause:

    • On-target or off-target effects on the gastrointestinal tract.

    • General malaise due to systemic toxicity.

    • Poor palatability of the drug formulation.

  • Troubleshooting Steps:

    • Assess Food and Water Intake: Quantify daily consumption to determine if the weight loss is due to reduced intake.

    • Evaluate Formulation: If administering the compound in the feed or water, consider if the taste is a deterrent. If using oral gavage, ensure the vehicle is well-tolerated.

    • Dose Modification: As with thrombocytopenia, consider dose reduction or an intermittent dosing schedule.

    • Supportive Care: Provide nutritional support with palatable, high-calorie food supplements if necessary. Ensure adequate hydration.

    • Monitor for Dehydration: Assess skin turgor and urine output.

    • Necropsy and Histopathology: If an animal is euthanized, perform a thorough examination of the gastrointestinal tract for any signs of inflammation, ulceration, or other abnormalities.

Quantitative Data on Potential Toxicities

While specific long-term toxicology data for this compound is not publicly available, the following table summarizes the reported preclinical safety findings for a structurally distinct but mechanistically similar dual p300/CBP inhibitor, GNE-781. These data can serve as a guide for the potential toxicities to monitor for with this compound.

ParameterSpeciesObservation
Hematology
Platelet CountRat, DogMarked decrease (Thrombocytopenia)
Red Blood Cell CountRat, DogEvidence of inhibited differentiation
White Blood Cell CountRat, DogEvidence of inhibited differentiation
Histopathology
Gastrointestinal TractRat, DogDeleterious changes
Reproductive TissuesRat, DogDeleterious changes

Disclaimer: This data is for a different compound and should be used as a general guide only. The specific toxicity profile and severity for this compound may differ.

Experimental Protocols

Protocol 1: Hematological Monitoring in Mice

Objective: To perform a complete blood count (CBC) to assess for hematological toxicities.

Materials:

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated micro-collection tubes

  • Sterile lancets or needles

  • Gauze

  • Automated hematology analyzer

Procedure:

  • Anesthetize the mouse according to your institution's approved protocol.

  • Collect approximately 50-100 µL of blood via retro-orbital sinus puncture or from the facial vein using a sterile lancet.

  • Immediately transfer the blood into an EDTA-coated micro-collection tube to prevent coagulation.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Keep the sample at room temperature and analyze within 2-4 hours of collection for optimal results.

  • Run the sample on a calibrated automated hematology analyzer to obtain values for:

    • White blood cell (WBC) count and differential

    • Red blood cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Mean corpuscular volume (MCV)

    • Mean corpuscular hemoglobin (MCH)

    • Mean corpuscular hemoglobin concentration (MCHC)

    • Platelet (PLT) count

  • Record the data and compare to baseline values and control animals.

Protocol 2: Serum Biochemistry for Hepatic and Renal Function in Mice

Objective: To assess liver and kidney function through analysis of key serum biomarkers.

Materials:

  • Anesthesia

  • Serum separator micro-collection tubes

  • Sterile needles and syringes

  • Microcentrifuge

  • Automated clinical chemistry analyzer

Procedure:

  • Anesthetize the mouse.

  • Collect approximately 100-200 µL of blood via cardiac puncture (terminal procedure) or another appropriate method for a survival study.

  • Dispense the blood into a serum separator tube.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the tube at 2,000-3,000 x g for 10 minutes to separate the serum.

  • Carefully collect the serum supernatant.

  • Analyze the serum on a calibrated automated clinical chemistry analyzer for the following parameters:

    • Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Total Bilirubin

    • Kidney Function: Blood urea (B33335) nitrogen (BUN), Creatinine

  • Record the data and compare to baseline and control groups.

Visualizations

EP300_CBP_Signaling_Pathway cluster_0 Signal Transduction cluster_1 Transcription Factor Activation cluster_2 Epigenetic Regulation cluster_3 Gene Transcription Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (TF) Kinase_Cascade->Transcription_Factor p300_CBP p300/CBP Transcription_Factor->p300_CBP Histone_Acetylation Histone Acetylation (H3K27ac) p300_CBP->Histone_Acetylation CPI_1612 This compound CPI_1612->p300_CBP Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: p300/CBP Signaling Pathway and Point of Inhibition by this compound.

Toxicity_Monitoring_Workflow Start Start Long-Term Study with this compound Weekly_Monitoring Weekly Monitoring Start->Weekly_Monitoring CBC Complete Blood Count (CBC) Weekly_Monitoring->CBC Biochemistry Serum Biochemistry (Liver & Kidney Function) Weekly_Monitoring->Biochemistry Clinical_Signs Clinical Signs & Body Weight Weekly_Monitoring->Clinical_Signs Data_Analysis Adverse Effects Observed? CBC->Data_Analysis Biochemistry->Data_Analysis Clinical_Signs->Data_Analysis Continue_Study Continue Study Data_Analysis->Continue_Study No Troubleshoot Troubleshoot (Dose Reduction, etc.) Data_Analysis->Troubleshoot Yes End_of_Study End of Study Continue_Study->End_of_Study Troubleshoot->Weekly_Monitoring Histopathology Histopathology End_of_Study->Histopathology

Caption: Experimental Workflow for Toxicity Monitoring in Long-Term this compound Studies.

Troubleshooting_Decision_Tree Adverse_Event Adverse Event Observed Identify_Toxicity Identify Primary Toxicity Adverse_Event->Identify_Toxicity Thrombocytopenia Thrombocytopenia Identify_Toxicity->Thrombocytopenia Hematological GI_Distress GI Distress / Weight Loss Identify_Toxicity->GI_Distress Clinical Other_Toxicity Other Toxicity Identify_Toxicity->Other_Toxicity Biochemical Dose_Reduction Consider Dose Reduction Thrombocytopenia->Dose_Reduction GI_Distress->Dose_Reduction Other_Toxicity->Dose_Reduction Intermittent_Dosing Consider Intermittent Dosing Dose_Reduction->Intermittent_Dosing Supportive_Care Implement Supportive Care Intermittent_Dosing->Supportive_Care Monitor_Recovery Toxicity Resolves? Supportive_Care->Monitor_Recovery Continue_Treatment Continue with Modified Regimen Monitor_Recovery->Continue_Treatment Yes Humane_Endpoint Consider Humane Endpoint Monitor_Recovery->Humane_Endpoint No

References

(S,S)-CPI-1612 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the handling, storage, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, particularly at lysine (B10760008) 27 of histone H3 (H3K27ac).[2][3] By inhibiting EP300/CBP, this compound leads to a decrease in H3K27ac levels, which in turn suppresses the transcription of specific genes.[1] This mechanism is implicated in various diseases, making this compound a valuable tool for research in areas such as cancer biology.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store the compound under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store the compound at -20°C.[4]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[4] When preparing stock solutions, it is crucial to use anhydrous DMSO to minimize hydrolysis. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]

Q4: Can I store diluted working solutions of this compound?

A4: It is not recommended to store diluted working solutions for extended periods. For optimal results, especially for in vivo experiments, it is best to prepare fresh working solutions from the stock solution on the day of use. If temporary storage is necessary, keep the solution on ice and protected from light for a few hours.

Troubleshooting Guide

Problem: I am observing a decrease in the potency of my this compound solution over time.

  • Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to the degradation of this compound in solution.

    • Solution: Ensure that stock solutions are aliquoted and stored at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Hydrolysis. The presence of water in the solvent (e.g., DMSO) can lead to the hydrolysis of the amide bond in the this compound molecule.

    • Solution: Use anhydrous, high-purity DMSO for preparing stock solutions. Ensure that the storage vials are tightly sealed to prevent the absorption of moisture from the atmosphere.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can potentially degrade the aromatic rings in the this compound structure.

    • Solution: Store both solid compound and solutions in light-protected vials (e.g., amber vials) and minimize exposure to light during handling.

Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause 1: Degradation. The presence of additional peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photolysis.

    • Solution: Review your storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.

  • Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent or vessel.

    • Solution: Use fresh, high-purity solvents and thoroughly clean all glassware and equipment before use. Run a blank injection of the solvent to rule out contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid 0 - 4°CShort-term (days to weeks)Store in a dry, dark place.
-20°CLong-term (months to years)Store in a dry, dark place.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (e.g., 254 nm or a more specific wavelength).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Method Optimization: Inject a solution of unstressed this compound to determine its retention time.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Resolution Assessment: Evaluate the chromatograms for the resolution between the parent peak of this compound and any degradation product peaks.

  • Method Refinement: If co-elution is observed, optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

Visualizations

G Potential Degradation Pathways of this compound cluster_main cluster_degradation cluster_products CPI_1612 This compound Hydrolysis Amide Hydrolysis (Acid/Base catalysis) CPI_1612->Hydrolysis H₂O Oxidation Oxidation (Secondary Amine, Aromatic Rings) CPI_1612->Oxidation [O] Photolysis Photodegradation (Aromatic Rings) CPI_1612->Photolysis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amine Primary Amine Derivative Hydrolysis->Amine Oxidized_Products N-Oxides, Hydroxylated Species Oxidation->Oxidized_Products Ring_Cleavage Ring Cleavage Products Photolysis->Ring_Cleavage

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for this compound Instability Start Reduced Potency or Unexpected HPLC Peaks Check_Storage Review Storage Conditions (Temp, Aliquoting) Start->Check_Storage Check_Solvent Verify Solvent Quality (Anhydrous DMSO) Start->Check_Solvent Check_Handling Assess Light Exposure During Handling Start->Check_Handling Implement_Changes Implement Corrective Actions: - Use fresh aliquots - Use anhydrous solvent - Protect from light Check_Storage->Implement_Changes Check_Solvent->Implement_Changes Check_Handling->Implement_Changes Re_evaluate Re-evaluate Potency/ Purity Implement_Changes->Re_evaluate

Caption: Troubleshooting workflow for this compound instability.

G This compound Signaling Pathway CPI_1612 This compound EP300_CBP EP300/CBP (Histone Acetyltransferase) CPI_1612->EP300_CBP Inhibition H3K27ac H3K27 Acetylation EP300_CBP->H3K27ac Acetylation Histone_H3 Histone H3 Histone_H3->H3K27ac Gene_Transcription Gene Transcription H3K27ac->Gene_Transcription Activation

Caption: Simplified signaling pathway of this compound.

References

Overcoming resistance to (S,S)-CPI-1612 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing CPI-1612 and troubleshooting common experimental challenges, with a focus on addressing and overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (also known as p300) and CREB-binding protein (CBP).[1][2][3] These proteins act as master transcriptional co-regulators.[1][3] By inhibiting the HAT domain, CPI-1612 prevents the acetylation of histone lysine (B10760008) residues, such as H3K18 and H3K27, and non-histone proteins.[1][4] This modulation of acetylation leads to the suppression of transcription of key oncogenes, including those involved in hormone receptor signaling (e.g., Estrogen Receptor-alpha), thereby inhibiting cancer cell proliferation.[5][6]

cluster_0 Normal Cell Function cluster_1 CPI-1612 Inhibition EP300 EP300/CBP AcHistones Acetylated Histones (H3K18ac, H3K27ac) EP300->AcHistones HAT Activity AcetylCoA Acetyl-CoA AcetylCoA->EP300 Cofactor Histones Histones (e.g., H3) Histones->EP300 Transcription Oncogene Transcription AcHistones->Transcription Promotes Proliferation Cancer Cell Proliferation Transcription->Proliferation CPI1612 This compound Blocked Inhibited EP300/CBP CPI1612->Blocked Inhibits ReducedTranscription Reduced Transcription Blocked->ReducedTranscription Blocks Acetylation ReducedProliferation Inhibited Proliferation ReducedTranscription->ReducedProliferation

Caption: Mechanism of action of this compound.

Q2: What are the typical effective concentrations for in vitro studies?

The effective concentration of CPI-1612 is cell-line dependent. It is a highly potent inhibitor with biochemical IC50 values in the low nanomolar range and cellular growth inhibition (GI50) values typically below 100 nM in sensitive cell lines.[6] For example, in MCF-7 breast cancer cells, the GI50 is below 100 nM.[6][7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Parameter Target Concentration (IC50) Reference
Biochemical InhibitionEP300 HAT8.1 nM[4]
Biochemical InhibitionFull-length EP300<0.5 nM[4]
Biochemical InhibitionFull-length CBP2.9 nM[4]
Cellular ProliferationJEKO-1 Cells<7.9 nM[4]
Cellular ProliferationER+ Breast Cancer Cell Lines<100 nM (GI50)[6]

Q3: What are the potential mechanisms of acquired resistance to CPI-1612?

While specific clinical resistance mechanisms to CPI-1612 are still under investigation, resistance to targeted therapies in cancer generally arises from several known mechanisms.[8] These may include:

  • Target Alteration: Mutations in the EP300 or CBP genes that prevent CPI-1612 binding without compromising the protein's essential functions.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EP300/CBP-mediated transcription.[9][10] Pathways like STAT3 or receptor tyrosine kinases (e.g., ERBB family) are common culprits in acquired drug resistance.[10][11]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Alterations in cellular metabolism, such as changes in the concentration of the cofactor acetyl-CoA, could potentially influence the potency of CPI-1612.[7]

cluster_resistance Potential Resistance Mechanisms CPI1612_Treatment CPI-1612 Treatment Target Target Alteration (EP300/CBP Mutation) CPI1612_Treatment->Target Bypass Bypass Pathway Activation (e.g., STAT3) CPI1612_Treatment->Bypass Efflux Increased Drug Efflux CPI1612_Treatment->Efflux Metabolism Metabolic Reprogramming CPI1612_Treatment->Metabolism Resistance Cellular Resistance Target->Resistance Bypass->Resistance Efflux->Resistance Metabolism->Resistance

Caption: Potential mechanisms of acquired resistance to CPI-1612.

Q4: How can resistance to CPI-1612 be overcome?

The primary strategy to overcome or prevent resistance is through combination therapy.[9][12] By targeting the primary mechanism and a potential escape route simultaneously, it is possible to achieve a more durable response.

  • Targeting Bypass Pathways: Combine CPI-1612 with inhibitors of known resistance-driving pathways. For example, if you observe STAT3 activation in resistant cells, a combination with a STAT3 inhibitor could restore sensitivity.[11]

  • Vertical Pathway Inhibition: Combine with agents that target the same pathway at a different node. For instance, in ER+ breast cancer, combining CPI-1612 with an ER degrader like fulvestrant (B1683766) could be a potent strategy.[5]

  • Combination with Chemotherapy: Combining CPI-1612 with standard cytotoxic chemotherapy may provide a synergistic effect, where CPI-1612 sensitizes cancer cells to the DNA-damaging effects of chemotherapy.[12]

Troubleshooting Guides

Problem: My cells are showing lower-than-expected sensitivity to CPI-1612.

Possible Cause Suggested Solution
Compound Degradation CPI-1612 stock solutions should be stored properly (-80°C for long-term, -20°C for short-term).[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[13] Prepare fresh working solutions for each experiment.
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.[14] Passage cells regularly and do not let them become over-confluent.
Incorrect Dosing/Solubility CPI-1612 is soluble in DMSO.[13] For cell culture, ensure the final DMSO concentration in the media is low (typically <0.1%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
High Serum Concentration High protein content in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line, or increasing the compound concentration.
Intrinsic Resistance The cell line may have intrinsic resistance. Confirm expression of EP300/CBP. Assess baseline activity of potential bypass pathways.

Problem: My CPI-1612 is precipitating in the culture medium.

Possible Cause Suggested Solution
Low Solubility in Aqueous Solution CPI-1612 has low aqueous solubility. Prepare a high-concentration stock solution in 100% DMSO.[13]
High Final Concentration When diluting the DMSO stock into aqueous culture medium, do not exceed the solubility limit. Serially dilute the compound. Add the compound to the medium dropwise while vortexing/swirling to facilitate mixing.
Incorrect Solvent for In Vivo Use For in vivo studies, specific formulations are required. A common oral formulation involves DMSO, PEG300, Tween-80, and saline.[4] For intraperitoneal injection, a suspension in corn oil may be used.[4][13] Always prepare these fresh.
Formulation for In Vivo Oral Dosing Volumetric Ratio Reference
DMSO10%[4]
PEG30040%[4]
Tween-805%[4]
Saline45%[4]

Key Experimental Protocols

Protocol 1: Development of a CPI-1612 Resistant Cell Line

This protocol outlines a general method for generating a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[15]

  • Determine Initial Dosing: First, determine the GI50 of CPI-1612 for your parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®, CCK-8).

  • Initial Continuous Exposure: Culture parental cells in medium containing CPI-1612 at a concentration equal to the GI20-GI30.

  • Monitor and Passage: Monitor the cells daily. Initially, a large portion of cells may die. When the surviving cells repopulate the flask to ~80% confluency, passage them and maintain the same drug concentration.

  • Dose Escalation: Once the cells show stable growth kinetics at the current concentration (comparable to the parental line without the drug), double the concentration of CPI-1612 in the culture medium.

  • Repeat and Isolate: Repeat steps 3 and 4 multiple times. This process can take several months.[14] Once cells are stably proliferating at a concentration at least 10-fold higher than the initial GI50, you have a resistant population. It is advisable to isolate single-cell clones via limited dilution to ensure a homogenous resistant line.[15]

  • Characterization: Regularly confirm the resistant phenotype by comparing the GI50 of the resistant line to the parental line. Freeze down vials at different stages of resistance development.

Start Parental Cell Line GI50 Determine GI50 Start->GI50 Culture Culture with CPI-1612 (at GI20-GI30) GI50->Culture Monitor Monitor Growth & Passage Survivors Culture->Monitor Stable Growth Stable? Monitor->Stable Stable->Monitor No Escalate Double CPI-1612 Concentration Stable->Escalate Yes Escalate->Monitor Resistant Resistance > 10x GI50? Escalate->Resistant Resistant->Escalate No Clone Isolate Single-Cell Clones Resistant->Clone Yes End Resistant Cell Line Clone->End

Caption: Workflow for generating a CPI-1612 resistant cell line.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is to verify that CPI-1612 is engaging its target, EP300/CBP, by measuring the levels of histone acetylation.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of CPI-1612 (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 3-6 hours) to observe direct effects on histone marks before significant cell death occurs.[7][16]

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing protease and phosphatase inhibitors.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.

    • Precipitate the histones from the supernatant using trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in ddH2O.

  • Protein Quantification: Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extracts onto a 15% polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against H3K27ac and/or H3K18ac overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in H3K27ac or H3K18ac relative to total H3 confirms target engagement.

References

Interpreting unexpected phenotypes with (S,S)-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP (also known as KAT3A and KAT3B).[1][2][3][4][5][6] It acts as an acetyl-CoA competitive inhibitor, preventing the acetylation of histone and non-histone proteins.[3][7] A primary downstream effect is the suppression of H3K27 and H3K18 acetylation.[2][3][5][7]

Q2: I'm observing a phenotype that doesn't seem to align with EP300/CBP inhibition. What could be the cause?

While this compound is a selective inhibitor, unexpected phenotypes can arise from several factors:

  • Off-target effects: The compound may be interacting with other proteins, especially at higher concentrations.[8]

  • Cellular context: The role of EP300/CBP and the consequences of its inhibition can be highly dependent on the specific cell line and its genetic and epigenetic landscape.

  • Experimental variability: Inconsistent results can stem from variations in cell culture conditions, compound dosage, or assay procedures.

Q3: My results with this compound are different from those of another researcher using a different EP300/CBP inhibitor. Why might this be?

Different inhibitors, even for the same target, can have distinct pharmacological properties. Structurally different inhibitors may have different off-target profiles, leading to varied phenotypic outcomes.[8] It is always recommended to use multiple, structurally distinct inhibitors to validate that an observed phenotype is due to the inhibition of the intended target.[8]

Troubleshooting Guides

Issue 1: The observed cellular phenotype is inconsistent with known EP300/CBP functions.

If you observe a phenotype that cannot be readily explained by the inhibition of EP300/CBP, it is crucial to investigate potential off-target effects.

Troubleshooting Workflow:

start Unexpected Phenotype Observed dose_response Step 1: Perform a Dose-Response Experiment start->dose_response orthogonal_validation Step 2: Orthogonal Validation dose_response->orthogonal_validation If phenotype occurs at expected IC50 target_engagement Step 3: Confirm Target Engagement orthogonal_validation->target_engagement If phenotype is consistent across inhibitors proteomics Step 4: Proteome-Wide Off-Target Identification target_engagement->proteomics If target engagement is confirmed conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect proteomics->conclusion

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Experimental Protocols:

  • Dose-Response Experiment:

    • Objective: To determine if the unexpected phenotype is dose-dependent and correlates with the known potency of this compound for EP300/CBP.

    • Methodology:

      • Treat cells with a range of this compound concentrations, typically from low nanomolar to high micromolar.

      • Include a vehicle-only control (e.g., DMSO).

      • At a predetermined time point, assess the unexpected phenotype and, in parallel, a known marker of EP300/CBP inhibition (e.g., H3K27ac levels by Western blot or ELISA).

      • Compare the EC50 for the unexpected phenotype with the IC50 for EP300/CBP inhibition. A significant discrepancy may suggest an off-target effect.

  • Orthogonal Validation:

    • Objective: To confirm that the phenotype is a result of EP300/CBP inhibition and not a unique effect of the this compound chemical scaffold.

    • Methodology:

      • Select a structurally different EP300/CBP inhibitor (e.g., A-485 or iP300w).[9][10]

      • Perform a dose-response experiment with the alternative inhibitor.

      • If the alternative inhibitor recapitulates the unexpected phenotype at its reported IC50, it is more likely an on-target effect of EP300/CBP inhibition.

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement:

    • Objective: To directly confirm that this compound is binding to EP300/CBP in your cellular model at the concentrations that cause the unexpected phenotype.[11][12][13][14]

    • Methodology:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cells across a range of temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.[15]

      • Quantify the amount of soluble EP300 or CBP in the supernatant using Western blotting.

      • Binding of this compound should increase the thermal stability of EP300/CBP, resulting in a shift of the melting curve to higher temperatures.[11]

    cell_treatment Treat cells with this compound or Vehicle heat_challenge Heat aliquots to a range of temperatures cell_treatment->heat_challenge lysis Lyse cells heat_challenge->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Quantify soluble EP300/CBP by Western Blot centrifugation->western_blot analysis Analyze melt curve shift western_blot->analysis

    Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

  • Proteome-Wide Profiling:

    • Objective: To identify all cellular proteins that interact with this compound in an unbiased manner.

    • Methodology:

      • Utilize techniques such as chemical proteomics or thermal proteome profiling (TPP).

      • These methods can identify both the intended target and potential off-targets by assessing changes in protein stability or binding upon drug treatment across the entire proteome.[16][17][18][19]

Issue 2: The effective concentration of this compound in my assay is much higher than the reported IC50 values.

Several factors can contribute to a discrepancy between the biochemical IC50 and the cellular effective concentration (EC50).

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the compound has not degraded. Re-suspend a fresh aliquot from a powder stock.

  • Assess Cell Permeability: While this compound is reported to be orally bioavailable and brain-penetrant, specific cell types may have different permeability characteristics.[2][7]

  • Consider Assay Conditions: High serum concentrations in the culture medium can lead to protein binding of the compound, reducing its free concentration. The cellular concentration of the co-factor acetyl-CoA can also influence the apparent potency of competitive inhibitors.[10]

  • Confirm Target Expression: Ensure that your cell line expresses EP300 and CBP at sufficient levels.

Quantitative Data Summary

Parameter This compound Reference Compound (A-485) Reference
Target EP300/CBP HATEP300/CBP HAT[1],[2],[10]
Biochemical IC50 (EP300) 8.0 nM44.8 nM[1],[10]
Biochemical IC50 (CBP) 2.9 nM-[2]
Cellular H3K18Ac IC50 (JEKO-1) 14 nM-[2]
Cell Growth GI50 (MCF-7) <100 nM-[20]

Signaling Pathway

This compound inhibits the enzymatic activity of the transcriptional co-activators EP300 and CBP. This leads to a reduction in histone acetylation, particularly at H3K27, which is a mark of active enhancers. The subsequent decrease in gene expression can impact various cellular processes, including proliferation and differentiation.

CPI1612 This compound EP300_CBP EP300/CBP (HATs) CPI1612->EP300_CBP Inhibition Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CBP->Acetylated_Histones Acetylation Histones Histones (e.g., H3) Histones->EP300_CBP Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Activation Cellular_Phenotype Cellular Phenotype (e.g., decreased proliferation) Gene_Expression->Cellular_Phenotype

Caption: Simplified signaling pathway of this compound action.

References

Validation & Comparative

Mechanism of Action: Targeting the p300/CBP-ER Axis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: (S,S)-CPI-1612 versus A-485 in Breast Cancer Models

This guide provides an objective comparison of two small molecule inhibitors, this compound (CPI-1612) and A-485, focusing on their performance in preclinical breast cancer models. Both compounds target the homologous histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP), which are critical co-activators for transcription factors, including the estrogen receptor (ER). Inhibition of p300/CBP's catalytic activity represents a promising therapeutic strategy for ER-positive (ER+) breast cancer.

Both A-485 and CPI-1612 are potent and selective inhibitors of the catalytic HAT domain of p300 and CBP.[1][2][3] In ER+ breast cancer, p300/CBP are recruited by the estrogen receptor to enhancer regions of target genes. The acetyltransferase activity of p300/CBP, specifically the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), is a key epigenetic mark associated with active enhancers. By inhibiting this activity, A-485 and CPI-1612 reduce H3K27ac levels at ER-bound enhancers, leading to the suppression of the ER-driven transcriptional program.[1][4] This ultimately results in decreased expression of critical pro-growth genes, such as MYC, and inhibition of cancer cell proliferation.[1][5]

cluster_0 p300/CBP Inhibition cluster_1 Downstream Effects A485 A-485 p300_CBP p300/CBP (Histone Acetyltransferase) A485->p300_CBP Inhibit CPI1612 CPI-1612 CPI1612->p300_CBP Inhibit H3K27ac Reduced H3K27 Acetylation at Enhancers p300_CBP->H3K27ac Catalyzes ER_Target_Genes Suppressed ER Target Gene Expression (e.g., MYC) H3K27ac->ER_Target_Genes Leads to Proliferation Inhibition of Breast Cancer Cell Proliferation ER_Target_Genes->Proliferation Results in

Caption: Signaling pathway of p300/CBP inhibition in ER+ breast cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency and cellular activity of CPI-1612 and A-485.

Table 1: Biochemical Inhibitory Potency (IC₅₀)

CompoundTargetIC₅₀ (nM)Assay Condition
A-485 p3009.8 nM[6]Histone Acetyltransferase (HAT) Assay
CBP2.6 nM[6]Histone Acetyltransferase (HAT) Assay
CPI-1612 p3008.0 nM[7]Histone Acetyltransferase (HAT) Assay
Full-length p300<0.5 nM[8]-
Full-length CBP2.9 nM[8]-

Note: A comparative study highlighted that at physiological acetyl-CoA concentrations (5 µM), the IC₅₀ of A-485 increases significantly (~29-fold) to 1316 nM, whereas the IC₅₀ for CPI-1612 shows only a minor shift (~2-fold) to 25 nM, suggesting CPI-1612 maintains higher potency under cellular conditions.[9]

Table 2: In Vitro Activity in ER+ Breast Cancer Cell Lines

CompoundCell LineActivity MetricValue
A-485 MCF-7H3K27ac ReductionPotent reduction at 3 µM[1]
CPI-1612 MCF-7GI₅₀< 100 nM[4][10]
T-47DGI₅₀< 100 nM[10]
ZR-75-1GI₅₀< 100 nM[10]

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model

CompoundModelDosingResult
CPI-1612 MCF-7 Xenograft0.25 mg/kg, PO, BIDNon-significant tumor growth inhibition[5]
MCF-7 Xenograft0.5 mg/kg, PO, BID~50% Tumor Growth Inhibition (TGI)[5]
MCF-7 Xenograft1.0 mg/kg, PO, BID>75% Tumor Growth Inhibition (TGI)[5]
MCF-7 Xenograft0.25 mg/kg, PO, BID + FulvestrantAdditive effect on anti-tumor efficacy[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Proliferation Assay
  • Cell Lines: ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1) were used.[10]

  • Treatment: Cells were treated with increasing concentrations of CPI-1612.[5]

  • Duration: The treatment period was 4 days.[5]

  • Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5] The half-maximal growth inhibition concentration (GI₅₀) was then calculated.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (BALB/c) were used.[5]

  • Tumor Implantation: MCF-7 cells were implanted subcutaneously into the mice.[5]

  • Treatment: Once tumors were established, mice were randomized into groups. CPI-1612 was administered orally (PO) twice daily (BID) at specified doses (e.g., 0.25, 0.5, 1.0 mg/kg).[5] The vehicle control group received an equal volume of the vehicle solution. For combination studies, Fulvestrant was administered subcutaneously.[5]

  • Duration: The study was conducted for 21 days.[5]

  • Efficacy Measurement: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[5]

Pharmacodynamic (PD) Analysis of Histone Acetylation
  • Sample Collection: At the study endpoint, peripheral blood mononuclear cells (PBMCs) were isolated from blood, and tumor tissues were collected.[4][5]

  • Cellular Analysis (PBMCs): PBMCs were fixed, stained, and analyzed by Fluorescence-Activated Cell Sorting (FACS). The geometric mean fluorescence intensity (gMFI) was used to quantify the levels of H3K27 acetylation, providing a measure of target engagement in a surrogate tissue.[5]

  • Tumor Analysis: Total mRNA was isolated from tumor samples to measure changes in the expression of target genes, such as MYC, via quantitative real-time PCR (qRT-PCR).[5] Histone marks like H3K18 acetylation were also measured in tumor tissue.[4]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model cluster_pd Pharmacodynamic (PD) Assessment cell_culture Culture ER+ Breast Cancer Cell Lines (e.g., MCF-7) treatment Treat with CPI-1612 or A-485 at Varying Doses cell_culture->treatment viability_assay Measure Cell Viability (e.g., CellTiter-Glo) Determine GI₅₀ treatment->viability_assay implantation Implant MCF-7 Cells into Nude Mice viability_assay->implantation Proceed if active tumor_growth Allow Tumors to Establish implantation->tumor_growth dosing Administer Compound (e.g., PO, BID) tumor_growth->dosing measurement Measure Tumor Volume Over Time (e.g., 21 days) dosing->measurement collection Collect Blood (PBMCs) and Tumor Tissue measurement->collection At study endpoint facs FACS Analysis of H3K27ac in PBMCs collection->facs qpcr qRT-PCR of Target Genes in Tumors collection->qpcr

Caption: General experimental workflow for preclinical evaluation.

Summary and Conclusion

Based on available preclinical data, both this compound and A-485 effectively target the p300/CBP histone acetyltransferases and inhibit the growth of ER+ breast cancer cells. However, the evidence suggests key differences:

  • Potency: CPI-1612 demonstrates superior potency, particularly under physiological concentrations of the cofactor acetyl-CoA, which may translate to greater efficacy at lower doses.[9] It shows potent growth inhibition in ER+ breast cancer cell lines with GI₅₀ values below 100 nM.[4][10]

  • Pharmacokinetics: CPI-1612 was developed to have improved ADME (absorption, distribution, metabolism, and excretion) properties and oral bioavailability compared to earlier compounds like A-485.[3][4][10]

  • In Vivo Efficacy: CPI-1612 has demonstrated dose-dependent and robust single-agent anti-tumor activity in an MCF-7 xenograft model.[4][5] Furthermore, it shows an additive effect when combined with the standard-of-care therapy Fulvestrant, suggesting a non-overlapping mechanism of action.[4]

References

A Comparative Guide to EP300/CBP Inhibitors: (S,S)-CPI-1612 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) EP300 and CBP are critical regulators of gene transcription, and their dysregulation is implicated in a variety of diseases, most notably cancer. This has led to the development of small molecule inhibitors targeting their catalytic activity. This guide provides a detailed comparison of (S,S)-CPI-1612, a potent and selective EP300/CBP inhibitor, with other notable inhibitors such as A-485, iP300w, and the clinical-stage compound CCS1477.

Mechanism of Action and Signaling Pathway

EP300 and CBP are transcriptional co-activators that acetylate histone proteins (primarily H3K18 and H3K27) and other transcription factors. This acetylation neutralizes the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure that facilitates gene transcription. Inhibitors of EP300/CBP block this process, resulting in the downregulation of key oncogenes like MYC and, in the context of prostate cancer, the androgen receptor (AR).[1]

EP300_CBP_Signaling cluster_nucleus Nucleus EP300_CBP EP300/CBP Histones Histones (e.g., H3K18, H3K27) EP300_CBP->Histones Acetylation Transcription_Factors Transcription Factors (e.g., MYC, AR) EP300_CBP->Transcription_Factors Acetylation Chromatin Chromatin Histones->Chromatin Relaxation Gene_Transcription Oncogene Transcription Chromatin->Gene_Transcription Activation CPI_1612 This compound & other inhibitors CPI_1612->EP300_CBP Inhibition

Caption: EP300/CBP signaling pathway and point of inhibition.

Comparative Performance Data

The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound against other EP300/CBP inhibitors.

Table 1: Biochemical Potency Against EP300/CBP
CompoundEP300 IC50 (nM)CBP IC50 (nM)Assay ConditionsReference
This compound 0.52.9Scintillation Proximity Assay (SPA)[2]
10.7-TR-FRET (50 nM Acetyl-CoA)[3]
A-485 9.82.6TR-FRET[4][5]
44.8-TR-FRET (50 nM Acetyl-CoA)[3]
iP300w 19-Not Specified[6]
15.8-TR-FRET (50 nM Acetyl-CoA)[3]
CCS1477 --Bromodomain inhibitor[1][7]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions. The data from Crawford et al. (2023) provides a direct comparison under identical TR-FRET assay conditions.[3]

Table 2: Cellular Activity
CompoundCell LineAssayEC50/GI50 (nM)Reference
This compound JEKO-1Proliferation<7.9
HCT-116H3K18 Acetylation14
A-485 PC-3H3K27 Acetylation~500[8]
iP300w -H3K27 Acetylation5[6]
CCS1477 Multiple Myeloma, AML, Lymphoma cell linesProliferationSubmicromolar[9]
Table 3: Selectivity Profile
CompoundSelectivity NotesReference
This compound No significant activity against a panel of 7 other HATs (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2).
A-485 >1000-fold selectivity over other HATs. Does not inhibit PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at 10 µM.[10]
iP300w Does not inhibit other HATs.[6]
CCS1477 Potent and highly selective versus other bromodomains.[11]

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in a JEKO-1 mantle cell lymphoma xenograft model, showing 67% tumor growth inhibition at a low oral dose of 0.5 mg/kg twice daily.[12] This was accompanied by a reduction in H3K27 acetylation in plasma and H3K18 acetylation in the tumor.[12] In comparison, A-485 has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model.[13] CCS1477 is currently in Phase I/II clinical trials for various hematological malignancies and solid tumors, with objective responses observed in heavily pre-treated multiple myeloma patients.[7][14]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of findings. Below are outlines for key assays used in the evaluation of EP300/CBP inhibitors.

Experimental Workflow Overview

Experimental_Workflow Biochemical_Assay Biochemical Assays (e.g., TR-FRET, SPA) Cellular_Assay Cellular Assays (e.g., Western Blot, Proliferation) Biochemical_Assay->Cellular_Assay Confirm on-target activity in cells Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis In_Vivo_Model In Vivo Xenograft Models Cellular_Assay->In_Vivo_Model Evaluate efficacy in a biological system Cellular_Assay->Data_Analysis In_Vivo_Model->Data_Analysis

Caption: General experimental workflow for inhibitor evaluation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay

Objective: To measure the biochemical potency of inhibitors against EP300/CBP histone acetyltransferase activity.

Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., Europium) conjugated to an antibody that recognizes the acetylated histone peptide and an acceptor fluorophore (e.g., APC) conjugated to streptavidin, which binds to the biotinylated histone peptide substrate. Inhibition of HAT activity results in a decreased FRET signal.

Protocol Outline:

  • Reagents: Recombinant EP300 or CBP enzyme, biotinylated histone H3 peptide substrate, Acetyl-CoA, inhibitor compound, TR-FRET detection reagents (Europium-labeled anti-acetylated lysine antibody, Streptavidin-APC).

  • Procedure:

    • Add inhibitor dilutions to a 384-well plate.

    • Add EP300/CBP enzyme and allow for a pre-incubation period.

    • Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA.

    • Incubate at room temperature to allow for the enzymatic reaction.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To determine the effect of inhibitors on the acetylation of histone H3 at specific lysine residues (e.g., H3K18, H3K27) in a cellular context.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT-116, PC-3) and allow them to adhere.

    • Treat cells with a dose range of the inhibitor for a specified time (e.g., 3-24 hours).

  • Histone Extraction:

    • Lyse the cells and isolate the nuclear fraction.

    • Extract histones using an acid extraction method.

  • Western Blotting:

    • Quantify protein concentration of the histone extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for acetylated H3K18 or H3K27, and a loading control (e.g., total Histone H3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.

Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., JEKO-1, prostate cancer cell lines) into the flanks of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

    • Administer the inhibitor orally or via another appropriate route at a specified dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for histone acetylation).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

This compound is a highly potent and selective EP300/CBP inhibitor with demonstrated in vitro and in vivo activity.[12] Comparative data suggests that it has superior or comparable potency to other well-characterized inhibitors like A-485 and iP300w, particularly under physiological concentrations of Acetyl-CoA.[3] Its favorable pharmacokinetic properties and low-dose efficacy in preclinical models make it a valuable tool for further investigation into the therapeutic potential of EP300/CBP inhibition. The clinical advancement of compounds like CCS1477 further validates this target class in oncology. The choice of inhibitor for a particular research application will depend on the specific experimental context, including the desired potency, selectivity profile, and the biological system under investigation.

References

Validating the On-Target Effects of (S,S)-CPI-1612: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,S)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, with other alternative compounds. The information presented herein is supported by experimental data to aid researchers in evaluating its on-target effects for preclinical studies.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of acetyl-CoA for the catalytic HAT domain of EP300 and CBP.[1][2] These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][3] Dysregulation of EP300/CBP activity has been implicated in various cancers, making them attractive therapeutic targets.[1][4] CPI-1612 has demonstrated potent inhibition of EP300/CBP, leading to the suppression of cancer cell proliferation and tumor growth in preclinical models.[1][5]

Comparative Performance of EP300/CBP Inhibitors

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of this compound in comparison to other known EP300/CBP inhibitors, such as A-485 and iP300w.

Table 1: Biochemical and Cellular Potency
CompoundTargetBiochemical IC50 (nM)Cellular H3K27ac IC50 (nM)Cell Proliferation GI50 (nM)
This compound EP300/CBP <0.5 (EP300), 2.9 (CBP) [5]~14 (H3K18ac) [5]<7.9 (JEKO-1) [5]
A-485EP300/CBP44.8Not Reported>1000 (various cell lines)
iP300wEP300/CBP15.8Not ReportedNot Reported
Table 2: Selectivity Profile of this compound
TargetActivity
EP300/CBP Potent Inhibition [1]
Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2No inhibitory activity[1]
Eurofins Safety44 PanelMinimal activity[1]
hERGWeak activity (IC50 = 10.4 µM)[5]
CYP2C8, CYP2C19Moderate inhibition (IC50 = 1.9 µM, 2.7 µM)[5]
Table 3: Pharmacokinetic Properties of this compound
SpeciesDosing RouteBioavailability (%)Half-life (h)Brain-to-Plasma Ratio
Mouse Oral 79 [1]0.98 [1]0.35 [5]
RatOral9[1]1.2[1]Not Reported
DogOral71[1]5.5[1]Not Reported
Table 4: In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
This compound JEKO-1 Mantle Cell Lymphoma 0.5 mg/kg, PO, BID 67% [5][5]
A-485Diffuse Large B-cell LymphomaNot specifiedPotent antitumor effects[6]

Signaling Pathway

EP300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core EP300/CBP Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors EP300_CBP EP300/CBP Growth_Factors->EP300_CBP Cytokines Cytokines Cytokines->EP300_CBP NF_kB_Signal NF-κB Signaling NF_kB_Signal->EP300_CBP Histone_Acetylation Histone Acetylation (e.g., H3K27ac) EP300_CBP->Histone_Acetylation Transcription_Factors Transcription Factor Acetylation (e.g., p53, STAT3, NF-κB) EP300_CBP->Transcription_Factors Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Substrate CPI_1612 This compound CPI_1612->EP300_CBP Inhibition Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., MYC, IRF4) Chromatin_Remodeling->Gene_Expression Transcription_Factors->Gene_Expression Cellular_Outcomes Cellular Outcomes (Proliferation, Survival, etc.) Gene_Expression->Cellular_Outcomes

Experimental Workflows

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., JEKO-1, MCF7) Treatment 2. Treatment This compound or Vehicle Control) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Histone_Extraction 3b. Histone Extraction Treatment->Histone_Extraction Xenograft 3c. In Vivo Xenograft Model Treatment->Xenograft Western_Blot 4. Western Blot for H3K27ac Histone_Extraction->Western_Blot Tumor_Measurement 4. Tumor Volume Measurement Xenograft->Tumor_Measurement PD_Analysis 5. Pharmacodynamic Analysis (H3K27ac in tumor/PBMCs) Xenograft->PD_Analysis

Key Experimental Protocols

Cell Viability Assay (Example using CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells (e.g., JEKO-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure luminescence using a plate reader to determine the relative number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blot for Histone Acetylation
  • Cell Lysis and Histone Extraction: Treat cells with this compound for a defined period (e.g., 24 hours). Harvest cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated H3K27 (H3K27ac) and a loading control (e.g., total Histone H3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the H3K27ac signal to the total H3 signal.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 JEKO-1 cells) into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer this compound orally at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) to assess the levels of H3K27ac by Western blot, ELISA, or flow cytometry to confirm target engagement.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

This compound is a highly potent and selective inhibitor of EP300/CBP with favorable pharmacokinetic properties and demonstrated in vivo efficacy.[1][5] The provided data and protocols offer a framework for researchers to independently validate its on-target effects and explore its therapeutic potential in various cancer models. The superior potency of CPI-1612 compared to earlier generation inhibitors like A-485 suggests its utility as a valuable tool for probing the function of EP300/CBP in health and disease.

References

Genetic Knockout of EP300/CBP: A Validation Guide for (S,S)-CPI-1612 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, (S,S)-CPI-1612, with genetic knockout/knockdown of its targets, EP300 and CBP. The data presented herein serves to validate the on-target effects of this compound, offering a robust framework for researchers utilizing this compound in their studies.

The paralogous proteins EP300 (also known as p300) and CBP are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][3] this compound is a highly potent, orally bioavailable small molecule inhibitor of the HAT activity of EP300/CBP.[2][4][5]

Comparative Analysis: this compound vs. Genetic Inactivation of EP300/CBP

To ascertain that the cellular effects of this compound are directly mediated through the inhibition of EP300/CBP, a comparison with genetic knockdown of these proteins is essential. The following tables summarize the key comparative data.

Table 1: Biochemical Potency of EP300/CBP Inhibitors
CompoundEP300 HAT IC₅₀ (nM)CBP HAT IC₅₀ (nM)Cell Proliferation IC₅₀ (JEKO-1, nM)H3K18Ac Cellular IC₅₀ (nM)
This compound 8.0[4], 8.1[5] 2.9[5] <7.9[5] 14[5]
A-48544.8[6]---
iP300w15.8[6]---

IC₅₀ values for A-485 and iP300w are from a comparative study under specific assay conditions and may vary from other reports.[6]

Table 2: Cellular Effects of this compound vs. EP300/CBP Knockdown
Experimental ModelTreatment/ModificationKey ReadoutObserved Effect
ER+ Breast Cancer Cell LinesThis compoundCell ViabilityDose-dependent decrease in cell viability.[7]
Ewing Sarcoma Cell LinessiRNA Knockdown of EP300/CBPCell ViabilitySignificant reduction in cell viability at 72 hours.[8]
iPSC-derived NeuronssiRNA Knockdown of EP300/CBPH3K27 AcetylationDecreased levels of H3K27ac.[4]
JEKO-1 Mantle Cell Lymphoma XenograftThis compound (0.5 mg/kg, oral, BID)Tumor Growth Inhibition (TGI)67% TGI with concomitant reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[7][9]

Experimental Protocols

Genetic Knockdown of EP300/CBP using siRNA

This protocol describes a transient knockdown of EP300 and CBP expression using small interfering RNA (siRNA).

Materials:

  • Target cells (e.g., Ewing Sarcoma cell lines SKES1, A4573, TC71)[8]

  • siRNA constructs targeting EP300 and CBP, and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute the required amount of EP300 and/or CBP siRNA (and control siRNA) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Analysis: Harvest cells at 48 hours post-transfection for protein and RNA analysis (Western blot and RT-qPCR) and at 72 hours for cell viability assays.[8]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels.

Materials:

  • Transfected or this compound-treated cells in 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the control-treated cells to determine the percentage of viability.[7]

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac).

Materials:

  • Cell lysates from treated/knockdown cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27ac and anti-H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.[4][8]

Visualizing the Mechanism and Workflow

EP300_CBP_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Interventions TF Transcription Factors (e.g., c-Myc, AR, ER) EP300_CBP EP300/CBP TF->EP300_CBP recruits Histones Histones EP300_CBP->Histones acetylates (HAT activity) Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Gene_Expression Target Gene Expression (Cell Cycle, Proliferation) Acetylated_Histones->Gene_Expression promotes CPI_1612 This compound CPI_1612->EP300_CBP inhibits Knockout EP300/CBP Knockout/Knockdown Knockout->EP300_CBP depletes

Caption: EP300/CBP signaling and points of intervention.

Experimental_Workflow cluster_0 Pharmacological Arm start Start: Cancer Cell Line treat_wt Wild-Type Cells start->treat_wt knockdown EP300/CBP Knockdown (siRNA) start->knockdown add_cpi Treat with This compound treat_wt->add_cpi analysis Analysis add_cpi->analysis knockdown->analysis viability Cell Viability Assay analysis->viability western Western Blot (H3K27ac) analysis->western

Caption: Experimental workflow for validation.

Logical_Relationship premise1 Premise 1: This compound inhibits EP300/CBP HAT activity. observation Observation: Both interventions lead to similar phenotypes (e.g., decreased viability, reduced H3K27ac). premise1->observation premise2 Premise 2: EP300/CBP knockdown removes the target protein. premise2->observation conclusion Conclusion: The effects of this compound are on-target. observation->conclusion

Caption: Logical framework for on-target validation.

Conclusion

The congruent outcomes observed between treatment with the specific inhibitor this compound and the genetic knockdown of its targets, EP300 and CBP, provide strong evidence for the on-target mechanism of action of the compound. Both interventions result in decreased cell viability and a reduction in histone H3K27 acetylation, a key marker of EP300/CBP activity.[4][7][8] This validation is crucial for the interpretation of experimental results and for the continued development of this compound as a therapeutic agent. Researchers can confidently use this compound as a specific chemical probe to investigate the biological functions of EP300/CBP HAT activity.

References

A Head-to-Head Comparison of (S,S)-CPI-1612 and iP300w: Potent and Selective p300/CBP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its close homolog CBP (CREB-binding protein or KAT3A) have emerged as critical therapeutic targets in various diseases, including cancer.[1] These enzymes act as master transcriptional co-regulators, and their dysregulation is implicated in numerous pathological states.[1] This guide provides a detailed head-to-head comparison of two prominent, structurally distinct, and potent inhibitors of p300/CBP: (S,S)-CPI-1612 and iP300w.

Mechanism of Action and Target Profile

Both this compound and iP300w are highly potent, small molecule inhibitors that target the catalytic HAT domain of p300 and CBP.[1][2] By doing so, they block the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression.

This compound is an orally bioavailable aminopyridine-based inhibitor.[1][3] It was developed to optimize for potency and in vivo bioavailability.[3] It has been shown to be a potent and selective acetyl-CoA competitive inhibitor.[3]

iP300w is a spiro-hydantoin-based compound, also a potent and selective inhibitor of p300/CBP.[2][4] It has been demonstrated to reverse DUX4-mediated global histone H3 hyperacetylation and cytotoxicity, highlighting its therapeutic potential in conditions like Facioscapulohumeral muscular dystrophy (FSHD).[4]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and iP300w based on available experimental evidence.

Table 1: Biochemical Potency against p300/CBP

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound EP300 (full length)<0.5[5]
CBP (full length)2.9[5]
EP300 HAT domain8.0[6]
EP30010.7Low Acetyl-CoA[2]
iP300w p30019[7]
p300-mediated H3K9 acetylation33HTRF assay[8]
EP30015.8Low Acetyl-CoA[2]

Table 2: Cellular Activity

CompoundCell LineAssayEC50 / IC50 (nM)Reference
This compound JEKO-1Cell Viability<7.9[5]
MCF-7Growth Inhibition<100[3]
H3K18Ac MSD14[5]
iP300w NCC-CDS-X1Cell Viability (48h)Not specified, potent inhibition at 0.3 µM[9][10]
Kitra-SRSCell Viability (48h)Not specified, potent inhibition at 0.3 µM[9][10]

Table 3: In Vivo Efficacy

CompoundXenograft ModelDosingOutcomeReference
This compound JEKO-1 Mantle Cell Lymphoma0.5 mg/kg, PO, BID67% Tumor Growth Inhibition[5]
MCF7 Breast Cancer0.25-1 mg/kg, PO, BIDDose-dependent tumor growth inhibition[11]
iP300w CIC-DUX4 Sarcoma1.4 mg/kg, twice dailySuppression of tumor growth[10]
SKES1 Ewing SarcomaNot specifiedSignificant reduction in tumor size and mass[12]

Signaling Pathway

Both inhibitors modulate transcription by inhibiting the acetyltransferase activity of p300/CBP. These coactivators are recruited by transcription factors to specific gene promoters and enhancers. By acetylating histone tails (e.g., H3K18, H3K27), they create a more open chromatin structure, facilitating gene transcription. Inhibition of this process leads to a condensed chromatin state and transcriptional repression.

G cluster_0 Cell Nucleus cluster_1 TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP recruits DNA DNA (Promoter/Enhancer) TF->DNA Histones_unacetylated Histones (Lys) p300_CBP->Histones_unacetylated Acetyl-CoA Histones_acetylated Histones (Lys-Ac) Histones_unacetylated->Histones_acetylated Acetylation Gene Target Gene Histones_acetylated->Gene enables mRNA mRNA Gene->mRNA Transcription Transcription_outcome Transcriptional Repression Inhibitor This compound or iP300w Inhibitor->p300_CBP Inhibits

Caption: p300/CBP Inhibition Signaling Pathway.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

To determine the biochemical potency (IC50) of the inhibitors, a common method is a radiometric or fluorescence-based HAT assay. A general protocol is as follows:

  • Reaction Mixture Preparation: A reaction buffer containing the p300/CBP enzyme, a histone H3 peptide substrate, and the inhibitor at various concentrations is prepared.

  • Initiation: The reaction is initiated by adding [3H]-acetyl-CoA or unlabeled acetyl-CoA for fluorescence-based assays.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination: The reaction is stopped, typically by adding an acid or a specific stopping reagent.

  • Detection: For radiometric assays, the acetylated histone peptide is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter. For fluorescence-based assays, a developing reagent is added that produces a fluorescent signal proportional to the amount of acetylated product.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Viability Assay

Cellular viability upon inhibitor treatment is often assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours).

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The luminescence is read using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of This compound or iP300w seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg read_luminescence Read luminescence add_ctg->read_luminescence analyze Analyze data and determine GI50 read_luminescence->analyze end End analyze->end

Caption: Cellular Viability Assay Workflow.

Conclusion

Both this compound and iP300w are highly potent and selective inhibitors of p300/CBP with demonstrated activity in both in vitro and in vivo models. Comparative studies suggest that while both are in the low nanomolar range for biochemical potency, this compound may exhibit slightly greater potency in some assays.[2] The choice between these inhibitors may depend on the specific biological context, the desired pharmacokinetic properties, and the particular cellular model being investigated. Both compounds represent valuable tools for elucidating the biological roles of p300/CBP and hold promise for the development of novel epigenetic therapies.

References

The Inactive Isomer (R,R)-CPI-1612 as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting complex biological pathways. CPI-1612 has emerged as a powerful tool for inhibiting the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 and CBP. A crucial component of rigorous experimentation with such probes is the use of an appropriate negative control to ensure that the observed biological effects are a direct result of on-target inhibition. This guide provides a comprehensive comparison of the active inhibitor, CPI-1612, and its inactive stereoisomer, (R,R)-CPI-1612, for use as a negative control.

Unveiling the Stereochemistry of CPI-1612 Activity

CPI-1612 is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The active enantiomer, (S,S)-CPI-1612, is a potent inhibitor of EP300/CBP HAT activity. In stark contrast, the (R,R)-CPI-1612 enantiomer is substantially less active, making it an ideal negative control for in vitro and in vivo experiments. Published data indicates that the inactive stereoisomers of CPI-1612 are greater than 40 times less potent than the active form.

Comparative Biological Activity

The following tables summarize the quantitative differences in the biological activity of the active CPI-1612 and its inactive (R,R) isomer.

Table 1: In Vitro Potency against EP300/CBP HAT Activity

CompoundTargetIC50 (nM)Fold Difference (approx.)
Active CPI-1612 EP3008.1[1][2]> 40x
CBP2.9[1]> 40x
(R,R)-CPI-1612 EP300/CBP> 324

Note: The IC50 for (R,R)-CPI-1612 is estimated based on the reported >40-fold lower potency compared to the active isomer.

Table 2: Cellular Activity

CompoundAssayCell LineIC50 / EC50 (nM)
Active CPI-1612 H3K18ac MSD14[1]
JEKO-1 Cell ProliferationJEKO-1< 7.9[1]
(R,R)-CPI-1612 H3K18ac MSD / Cell ProliferationSignificantly higher than active isomer

Experimental Protocols

To facilitate the proper use of (R,R)-CPI-1612 as a negative control, detailed methodologies for key experiments are provided below.

EP300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay biochemically quantifies the inhibitory activity of compounds against EP300 and CBP.

Materials:

  • Recombinant human EP300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • Active CPI-1612 and (R,R)-CPI-1612

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the active CPI-1612 and (R,R)-CPI-1612 in DMSO.

  • In a microplate, combine the HAT enzyme, histone peptide substrate, and either the active inhibitor, the negative control, or DMSO (vehicle control) in the assay buffer.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter membrane.

  • Wash the membrane to remove unincorporated [³H]-Acetyl-CoA.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the ability of the compounds to inhibit histone acetylation in a cellular context.

Materials:

  • Cancer cell line (e.g., JEKO-1, MCF-7)

  • Active CPI-1612 and (R,R)-CPI-1612

  • Cell lysis buffer

  • Primary antibodies against acetylated histones (e.g., anti-H3K27ac) and total histones (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of active CPI-1612, (R,R)-CPI-1612, or DMSO for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the specific histone acetylation mark.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., JEKO-1)

  • Active CPI-1612 and (R,R)-CPI-1612

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of active CPI-1612, (R,R)-CPI-1612, or DMSO to the wells.

  • Incubate the plate for a period of time (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway of EP300/CBP and a typical experimental workflow for comparing the active and inactive isomers.

EP300_CBP_Signaling_Pathway cluster_nucleus Nucleus EP300_CBP EP300/CBP Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CBP->Acetylated_Histones HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Substrate Histones Histones Histones->EP300_CBP Substrate Chromatin_Remodeling Chromatin Remodeling & Gene Transcription Acetylated_Histones->Chromatin_Remodeling Active_CPI_1612 This compound Active_CPI_1612->EP300_CBP Inhibition Inactive_Control (R,R)-CPI-1612 (Negative Control) Inactive_Control->EP300_CBP No Significant Inhibition

Caption: EP300/CBP Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies HAT_Assay Biochemical HAT Assay (EP300/CBP) Treatment Treatment with: - this compound - (R,R)-CPI-1612 - Vehicle (DMSO) Cell_Culture Cell Culture (e.g., JEKO-1) Cell_Culture->Treatment Western_Blot Western Blot (Histone Acetylation) Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Xenograft Xenograft Model (e.g., JEKO-1) In_Vivo_Treatment In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth & Biomarker Analysis In_Vivo_Treatment->Tumor_Analysis

Caption: Experimental Workflow for Comparative Analysis.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance in HAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to Histone Acetyltransferase (HAT) inhibitors is paramount for the development of durable and effective cancer therapies. This guide provides an objective comparison of cross-resistance patterns among different HAT inhibitors, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

A significant challenge in the clinical development of HAT inhibitors is the emergence of drug resistance. Recent studies have shed light on the mechanisms that cancer cells employ to evade the cytotoxic effects of these promising therapeutic agents. A key finding is that resistance to acetyl-CoA-competitive HAT inhibitors can be driven by the upregulation of acetyl-CoA biosynthesis, creating a competitive environment that reduces drug-target engagement.[1][2][3] This mechanism has been observed for inhibitors targeting both the CBP/p300 and KAT6A/B families of HATs.[1][2]

Cross-Resistance Profiles of HAT Inhibitors

Studies in Acute Myeloid Leukemia (AML) have demonstrated that cells acquiring resistance to one acetyl-CoA-competitive CBP/p300 inhibitor, A-485, also exhibit cross-resistance to other structurally distinct inhibitors of the same class, such as CPI-1612.[2] This suggests a class-wide resistance mechanism for inhibitors that target the acetyl-CoA binding pocket. However, these resistant cells remain sensitive to compounds that target CBP/p300 through different mechanisms, such as bromodomain inhibitors (GNE-049, GNE-781, GNE-272, SGC-CBP30) and protein degraders (dCBP-1).[2] This highlights the potential of alternative targeting strategies to overcome acquired resistance.

In the context of KAT6A inhibitors, resistance can be multifactorial. Preclinical models suggest that acquired resistance can arise from the activation of bypass signaling pathways.[4] Furthermore, studies in hepatocellular carcinoma and ovarian cancer have linked KAT6A to resistance to other chemotherapeutic agents like sorafenib (B1663141) and cisplatin, respectively.[5][6] This underscores the complex role of KAT6A in tumorigenicity and chemoresistance.

Quantitative Comparison of HAT Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various HAT inhibitors in sensitive and resistant cancer cell lines. This data provides a quantitative measure of the degree of resistance and cross-resistance observed in preclinical studies.

InhibitorTargetCancer TypeSensitive Cell LineResistant Cell LineFold ResistanceReference
A-485 CBP/p300Acute Myeloid LeukemiaMOLM-13MOLM-13-2R>10[2]
CPI-1612 CBP/p300Acute Myeloid LeukemiaMOLM-13MOLM-13-2R>10[2]
WM-1119 KAT6AOvarian CancerA2780--[5]
PF-07248144 KAT6A/BER+ Breast Cancer---[7]
C646 p300----[8]

Note: Quantitative data on fold resistance for all inhibitors across multiple cell lines is not always available in the public domain. The table reflects the data found in the cited literature.

Key Experimental Protocols

Understanding the methodologies used to assess cross-resistance is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key assays cited in the literature.

Cell Viability and IC50 Determination

This protocol is used to assess the effect of HAT inhibitors on cell proliferation and to determine the concentration required to inhibit 50% of cell growth.

  • Cell Seeding: Cancer cell lines (e.g., MOLM-13, A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the HAT inhibitor (e.g., A-485, WM-1119) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to DMSO-treated control cells, and IC50 values are calculated using a non-linear regression model in software like GraphPad Prism.

Western Blotting for Histone Acetylation

This technique is used to measure the on-target effect of HAT inhibitors by assessing the levels of specific histone acetylation marks.

  • Cell Lysis: Cells treated with HAT inhibitors for a specified time (e.g., 2-24 hours) are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against specific histone modifications (e.g., H3K27ac) and a loading control (e.g., total Histone H3).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

CRISPR/Cas9 Loss-of-Function Screens

These screens are employed to identify genes that, when knocked out, confer resistance to HAT inhibitors.

  • Library Transduction: A pooled lentiviral CRISPR library targeting all genes in the genome is transduced into cancer cells expressing Cas9.

  • Drug Selection: The transduced cell population is treated with a lethal dose of the HAT inhibitor.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving resistant cells. The guide RNA (gRNA) sequences are amplified by PCR and sequenced using next-generation sequencing.

  • Data Analysis: The enrichment of specific gRNAs in the resistant population compared to the control population identifies genes whose loss confers resistance.

Visualizing the Pathways of Resistance

To better understand the complex molecular interactions involved in HAT inhibitor resistance, the following diagrams illustrate key signaling pathways and experimental workflows.

HAT_Inhibitor_Resistance_Pathway cluster_drug_action Drug Action cluster_resistance_mechanism Resistance Mechanism HAT_inhibitor Acetyl-CoA-Competitive HAT Inhibitor HAT_enzyme HAT Enzyme (e.g., CBP/p300, KAT6A) HAT_inhibitor->HAT_enzyme Inhibits Inhibition of\nTumor Growth Inhibition of Tumor Growth HAT_inhibitor->Inhibition of\nTumor Growth Histones Histones HAT_enzyme->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_enzyme Competes with inhibitor Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Oncogenic Gene Expression Acetylated_Histones->Gene_Expression Promotes Tumor Growth Tumor Growth Gene_Expression->Tumor Growth PANK Upregulation of PANK3/4 Increased_Acetyl_CoA Increased Cellular Acetyl-CoA PANK->Increased_Acetyl_CoA Leads to Increased_Acetyl_CoA->Acetyl_CoA Increases competition Drug Resistance Drug Resistance Increased_Acetyl_CoA->Drug Resistance

Caption: Mechanism of resistance to acetyl-CoA-competitive HAT inhibitors.

Experimental_Workflow_CRISPR_Screen start Cancer Cell Line (Cas9-expressing) transduction Transduce with Pooled CRISPR Library start->transduction selection HAT Inhibitor Selection transduction->selection survivors Resistant Cell Population selection->survivors gDNA_extraction Genomic DNA Extraction survivors->gDNA_extraction pcr gRNA Amplification (PCR) gDNA_extraction->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Bioinformatic Analysis (Identify Enriched gRNAs) sequencing->analysis hits Resistance Gene Hits analysis->hits

Caption: Workflow for a CRISPR/Cas9 screen to identify HAT inhibitor resistance genes.

References

Safety Operating Guide

Proper Disposal Procedures for (S,S)-CPI-1612: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all (S,S)-CPI-1612 waste as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste, including pure compound, solutions, and contaminated labware, must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste management company.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling

This compound is a highly potent, biologically active compound.[1][2] While specific hazard information is limited, researchers should handle it with the utmost care, assuming it to be a hazardous substance.

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Body Protection: A lab coat or other impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

Spill Procedures: In case of a spill, evacuate the immediate area. Absorb liquid spills with an inert, dry material (e.g., diatomite or universal binders).[3] For solid spills, carefully collect the material without creating dust. Decontaminate the spill area by scrubbing with alcohol.[3] All cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined below.

Disposal Procedures for this compound

The primary recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.

Step-by-Step Disposal Protocol:
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Solutions: this compound is often dissolved in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).[4][5] Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: All labware, such as pipette tips, vials, and gloves, that have come into contact with this compound must be considered contaminated. Collect these items in a separate, sealed container or bag clearly marked as "this compound Contaminated Waste".

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The solvent used (e.g., "in Dimethyl Sulfoxide")

      • The approximate concentration and quantity

      • The date of waste generation

      • The name of the principal investigator or lab contact

  • Storage of Waste:

    • Store waste containers in a designated, secure area, away from general laboratory traffic.

    • Ensure containers are sealed to prevent leaks or evaporation.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a full inventory of the waste to be collected.

Chemical Inactivation (For Informational Purposes)

While professional incineration is the standard for disposal, understanding the chemical vulnerabilities of this compound can inform best practices. The molecule contains several functional groups, including an amide and a pyrazole (B372694) ring, that could be susceptible to degradation under specific chemical conditions. However, no validated, peer-reviewed protocol for the complete chemical inactivation of this compound in a laboratory setting is currently available.

Potential, but unverified, degradation pathways could include:

  • Hydrolysis: The amide bond in the N-phenylacetamide portion of the molecule could potentially be cleaved under strong acidic or basic conditions, although this has not been specifically documented for this compound.

  • Oxidation: Strong oxidizing agents could potentially degrade the molecule, but this could also produce unknown and potentially hazardous byproducts.

It is strongly advised not to attempt chemical inactivation without a validated protocol and the explicit approval of your institution's safety officer.

Disposal of Solvents

Solutions of this compound are frequently prepared in DMSO. Waste DMSO should be collected as flammable or organic solvent waste and disposed of via chemical incineration.[4][6] Due to its high boiling point, DMSO should not be evaporated in a fume hood as a method of disposal.

Summary of Key Disposal Parameters

Waste TypeCollection MethodContainer TypeDisposal Route
Solid this compound Collect in original or labeled containerSealed, compatible containerHazardous Waste Incineration
This compound Solutions (e.g., in DMSO) Collect in a dedicated waste containerSealed, compatible solvent waste bottleHazardous Waste Incineration
Contaminated Labware Collect in a dedicated waste bag or containerLabeled, sealed bag or containerHazardous Waste Incineration

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Disposal Path start Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill waste_gen Waste Generation ppe->waste_gen spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->waste_gen No spill_cleanup->waste_gen segregate Segregate Waste by Type (Solid, Liquid, Contaminated) waste_gen->segregate container Use Labeled, Sealed Hazardous Waste Containers segregate->container storage Store in Designated Secure Area container->storage ehs Contact EH&S for Pickup storage->ehs

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling (S,S)-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-CPI-1612 is a potent, orally active EP300/CBP histone acetyltransferase (HAT) inhibitor with significant anticancer activity.[1][2][3] Due to its potency, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact.[4] The following table summarizes the recommended PPE for handling this compound, based on standard practices for potent compounds.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound, especially when weighing or transferring.
Eye/Face Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Double gloving is recommended for potent compounds.
Body Protection Disposable lab coat or gown with long sleeves and closed frontTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills.
Operational and Disposal Plans

A clear operational and disposal plan is critical for the safe management of this compound in a laboratory setting.

Operational Plan: Handling this compound

StepProcedureKey Considerations
1. Preparation Work in a designated area, such as a chemical fume hood or a biological safety cabinet.Ensures containment of the potent compound.
2. Weighing Use a balance within a containment enclosure if possible.Minimizes the dispersion of airborne particles.
3. Dissolving Prepare solutions in a fume hood. Add solvent to the solid to avoid splashing.For in vitro studies, this compound can be dissolved in DMSO.[3]
4. Handling Use appropriate, calibrated equipment for all transfers.Avoids cross-contamination and ensures accurate dosing.
5. Storage Store the solid compound and stock solutions in clearly labeled, sealed containers at the recommended temperatures.Solid powder should be stored at -20°C for the long term.[5] Stock solutions should be stored at -80°C.[1]

Disposal Plan

Waste TypeDisposal ProcedureRationale
Solid this compound Dispose of as hazardous chemical waste in a designated, labeled container.Prevents environmental contamination and accidental exposure.
Contaminated Labware Decontaminate glassware with an appropriate solvent. Dispose of disposable labware as hazardous waste.Ensures all residual compound is neutralized or contained.
Contaminated PPE Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.Prevents secondary exposure from contaminated materials.
Liquid Waste Collect all solutions containing this compound in a labeled hazardous waste container.Proper disposal is essential for potent bioactive molecules.

Experimental Protocols

Preparation of Stock Solutions

In Vitro Stock Solution (10 mM in DMSO)

  • Preparation: Perform all steps in a chemical fume hood.

  • Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 4.505 mg.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of fresh DMSO (e.g., 1 mL for a 10 mM solution from 4.505 mg).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be necessary.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

In Vivo Formulation (Suspended Solution)

  • Preparation: All procedures should be conducted in a fume hood.

  • Initial Dissolution: Prepare a stock solution in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: In a separate sterile tube, combine the following solvents in order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Formulation: Add the DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to make a 5 mg/mL solution, add one part of the 50 mg/mL DMSO stock to nine parts of the vehicle.

  • Homogenization: Mix the solution thoroughly. Use of an ultrasonic bath may be needed to create a uniform suspension.[2] This formulation should be prepared fresh for immediate use.

Visualizations

Safety and Handling Workflow

Handling this compound: Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Compound don_ppe->weigh 2. Handle dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces and Glassware transfer->decontaminate 3. Clean Up store Store Compound and Solutions at Recommended Temperatures transfer->store 4. Store dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Logical workflow for safely handling this compound.

Stock Solution Preparation Workflow

Experimental Workflow: Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent mix Vortex/Sonicate Until Dissolved add_solvent->mix aliquot Aliquot into Smaller Volumes mix->aliquot store Store at -80°C aliquot->store end_node End store->end_node

Caption: Step-by-step workflow for preparing a stock solution.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。